Echimidine
Description
This compound has been reported in Echium humile, Echium rauwolfii, and other organisms with data available.
Propriétés
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCYGUWHGOPY-LYHHMGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020028 | |
| Record name | Echimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-68-3 | |
| Record name | (+)-Echimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECHIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ECHIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Echimidine Biosynthesis Pathway in Echium plantagineum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echium plantagineum, commonly known as Paterson's curse or Salvation Jane, is a plant species recognized for its production of a diverse array of secondary metabolites, including the hepatotoxic pyrrolizidine alkaloid (PA), echimidine. This compound and its N-oxide are among the most abundant PAs found in this plant and are of significant interest due to their potential toxicity to livestock and humans, often through contaminated honey and other agricultural products.[1][2][3] Understanding the intricate biosynthetic pathway of this compound is crucial for developing strategies to mitigate its presence in the food chain, for exploring its potential pharmacological applications, and for the metabolic engineering of this complex natural product. This technical guide provides an in-depth overview of the current knowledge on the this compound biosynthesis pathway, including the key enzymatic steps, intermediates, and regulatory aspects. It also presents available quantitative data, detailed experimental protocols for key analytical procedures, and visual representations of the biochemical pathways and experimental workflows.
This compound Biosynthesis: A Multi-Step Enzymatic Cascade
The biosynthesis of this compound in Echium plantagineum is a complex process that can be conceptually divided into three main stages:
-
Formation of the Necine Base: The synthesis of the characteristic bicyclic core structure of pyrrolizidine alkaloids.
-
Biosynthesis of Necic Acids: The generation of the acidic moieties that esterify the necine base, in the case of this compound, these are angelic acid and echimidinic acid.
-
Esterification: The final condensation of the necic acids with the necine base to form the mature this compound molecule.
Necine Base Biosynthesis
The biosynthesis of the necine base, retronecine, begins with the conversion of L-arginine to putrescine. The first committed step in the PA pathway is the formation of homospermidine from putrescine and spermidine, catalyzed by the enzyme homospermidine synthase (HSS) .[4][5] HSS has been shown to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism. While the specific HSS from Echium plantagineum has not been extensively characterized, its activity is fundamental to the production of all PAs in the plant.
The subsequent steps involve the oxidation of homospermidine, cyclization to form the pyrrolizidine ring, and further modifications to yield the necine base, retronecine. These steps are catalyzed by a series of oxidoreductases and other enzymes that are yet to be fully elucidated for E. plantagineum.
Necic Acid Biosynthesis
This compound is a di-esterified PA, containing both angelic acid and echimidinic acid. These necic acids are synthesized through distinct pathways originating from primary amino acids.
-
Angelic Acid: This C5 necic acid is derived from the amino acid L-isoleucine .
-
Echimidinic Acid: This C7 necic acid is synthesized from the amino acid L-valine and a two-carbon unit of unknown origin.
A key enzyme in the formation of C7 necic acids has been identified in other PA-producing plants as C7-hydroxyacid synthase (C7HAS) , which is a repurposed acetohydroxyacid synthase (AHAS). This enzyme likely catalyzes the initial condensation step in the formation of the echimidinic acid backbone in Echium plantagineum.
Esterification
The final step in this compound biosynthesis is the esterification of the retronecine base with the activated forms of angelic acid and echimidinic acid. This reaction is catalyzed by one or more acyltransferases , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of enzymes. The precise sequence of esterification and the specific acyltransferases involved in this compound formation in E. plantagineum remain to be experimentally confirmed. The final product, this compound, is often found in the plant as its N-oxide, which is considered the primary form of PA transport and storage.
Quantitative Data
Quantitative analysis of this compound and other PAs in Echium plantagineum is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The data obtained is often presented as the concentration of the analyte in the plant material (e.g., µg/g of dry weight). While comprehensive datasets on enzyme kinetics are scarce in the literature for E. plantagineum, the following table summarizes the types of quantitative data that are typically generated.
| Analyte | Matrix | Concentration Range (µg/g DW) | Analytical Method | Reference |
| This compound | Leaves | 100 - 2000 | LC-MS/MS | |
| This compound N-oxide | Leaves | 500 - 5000 | LC-MS/MS | |
| Total PAs | Shoots | Varies with environmental stress | UPLC-QToF-MS |
Experimental Protocols
Extraction of Pyrrolizidine Alkaloids from Echium plantagineum
This protocol is a generalized procedure based on common methods for PA extraction for LC-MS/MS analysis.
Materials:
-
Dried and ground plant material of Echium plantagineum
-
Extraction solvent: 0.05 M H₂SO₄ in 50% methanol/water
-
Ammonia solution (25%)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Weigh 100 mg of dried, ground plant material into a centrifuge tube.
-
Add 5 mL of extraction solvent.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 5 mL of extraction solvent.
-
Combine the supernatants and adjust the pH to ~9 with ammonia solution.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the PAs with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
References
- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The In Vivo Odyssey of Echimidine: A Deep Dive into its Toxicokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo toxicokinetics and metabolism of echimidine, a hepatotoxic pyrrolizidine alkaloid (PA) found in numerous plant species, notably from the Boraginaceae family. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for accurate risk assessment and the development of potential mitigation strategies against its toxicity. While specific quantitative in vivo ADME data for this compound is limited in publicly available literature, this guide synthesizes current knowledge, presents illustrative data from analogous PAs, and details relevant experimental protocols to provide a thorough understanding of its metabolic fate.
Core Concepts in this compound Toxicokinetics
This compound, an open-chained diester PA, requires metabolic activation to exert its toxic effects. The primary site of this activation is the liver, where cytochrome P450 (CYP) enzymes play a crucial role. The toxicokinetics of this compound are significantly influenced by its chemical structure and the metabolic capabilities of the exposed organism.
A critical aspect of this compound's environmental presence is its N-oxide form, this compound N-oxide. This form is generally considered less toxic due to its higher water solubility and reduced ability to cross cell membranes. However, in vivo, particularly through the action of gut microbiota, this compound N-oxide can be reduced back to the parent this compound, which is then readily absorbed and transported to the liver for metabolic activation.[1]
Quantitative Data on this compound and Related PAs
Table 1: In Vivo Acute Toxicity of this compound
| Compound | Species/Strain | Route of Administration | Endpoint | Result |
| This compound | Male Wistar Rats | Oral | LD50 | 518 mg/kg body weight[2] |
Table 2: Comparative In Vitro Metabolism of this compound and Other PAs
| Pyrrolizidine Alkaloid | Type | In Vitro System | Relative Metabolism Rate |
| Lasiocarpine | Open-chained diester | Human liver microsomes | High |
| This compound | Open-chained diester | Human liver microsomes | High [3] |
| Senecionine | Cyclic diester | Human liver microsomes | High[3] |
| Intermedine | Monoester | Human liver microsomes | Low[3] |
| Heliotrine | Monoester | Human liver microsomes | Low |
Note: Higher metabolism rates in vitro often correlate with higher potential for in vivo toxicity due to the formation of reactive metabolites.
The Metabolic Journey of this compound
The metabolism of this compound is a complex process involving both bioactivation and detoxification pathways. The balance between these pathways ultimately determines the extent of its toxicity.
Absorption and Distribution
Following oral ingestion, PAs like this compound are rapidly absorbed from the gastrointestinal tract. They are then distributed throughout the body via the bloodstream, with the liver being the primary organ of accumulation and metabolism. Some PAs, including this compound, have been shown to be substrates for the P-glycoprotein (ABCB1) efflux transporter in the intestine, which can pump the alkaloid back into the intestinal lumen, thereby reducing its overall bioavailability.
Metabolic Activation: The Path to Toxicity
The hepatotoxicity of this compound is a direct consequence of its metabolic activation by hepatic CYP enzymes. This process leads to the formation of highly reactive and electrophilic dehydropyrrolizidine alkaloid (DHPA) metabolites, also known as pyrrolic esters. These reactive intermediates can covalently bind to cellular macromolecules such as proteins and DNA, leading to the formation of adducts. This macromolecular binding disrupts cellular function, induces oxidative stress, and can trigger apoptosis, ultimately resulting in cellular damage, genotoxicity, and the characteristic hepatotoxicity associated with PAs.
Detoxification Pathways
The body possesses detoxification mechanisms to counteract the harmful effects of this compound. One key pathway is the N-oxidation of the tertiary amine group of this compound back to its less toxic N-oxide form by hepatic CYPs and flavin-containing monooxygenases (FMOs). Another detoxification route involves the hydrolysis of the ester groups, leading to the formation of the necine base and corresponding necic acids, which are generally less toxic and more readily excreted. Conjugation with glutathione (GSH) can also neutralize the reactive pyrrolic metabolites, facilitating their elimination from the body.
Experimental Protocols for In Vivo Toxicokinetic Studies
The following provides a generalized methodology for conducting in vivo toxicokinetic studies of PAs like this compound, based on common practices in the field.
Animal Model and Dosing
-
Species: Wistar or Sprague-Dawley rats are commonly used models.
-
Dosing: this compound, dissolved in a suitable vehicle (e.g., water, corn oil), is administered via oral gavage. Doses are selected based on previous toxicity studies, aiming for levels that produce measurable effects without causing acute lethality for toxicokinetic profiling. For subacute or chronic studies, doses can be administered daily for a specified period (e.g., 28 days).
Sample Collection
-
Blood: Blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-4, 4-8, 8-24 hours) to assess excretion patterns.
-
Tissues: At the end of the study, animals are euthanized, and organs (liver, kidneys, lungs, etc.) are collected, weighed, and stored frozen for analysis of tissue distribution and metabolite profiling.
Sample Analysis
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites in biological matrices.
-
Sample Preparation: Biological samples typically require extraction (e.g., solid-phase extraction or liquid-liquid extraction) and concentration prior to HPLC-MS/MS analysis to remove interfering substances and enrich the analytes.
-
Data Analysis: Toxicokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using appropriate software.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the toxicokinetics and metabolism of this compound.
Caption: Metabolic fate of this compound from ingestion to hepatotoxicity.
Caption: Workflow for in vivo toxicokinetic analysis of this compound.
Conclusion
The in vivo toxicokinetics of this compound are characterized by its conversion from the less toxic N-oxide form by gut microbiota, followed by rapid absorption and extensive hepatic metabolism. The pivotal event in its toxicity is the bioactivation by cytochrome P450 enzymes to form reactive dehydropyrrolizidine alkaloids, which cause cellular damage through the formation of macromolecular adducts. While specific in vivo quantitative data for this compound remains an area for further research, the established metabolic pathways and toxicological profile provide a solid foundation for risk assessment and future investigations into the mechanisms of pyrrolizidine alkaloid toxicity. The experimental protocols outlined in this guide offer a framework for researchers to conduct robust in vivo studies to further elucidate the toxicokinetic properties of this compound and other related compounds.
References
Pharmacological Properties of Echimidine and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Echimidine, a pyrrolizidine alkaloid predominantly found in plant species of the Boraginaceae family, has garnered significant scientific attention due to its pronounced biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its naturally occurring derivatives, primarily its isomers and N-oxide. The document details its toxicological profile, particularly its hepatotoxicity, and explores its potential as an acetylcholinesterase inhibitor. This guide summarizes quantitative bioactivity data, provides detailed experimental protocols for key assays, and visualizes the known signaling pathways modulated by this compound. While the focus remains on this compound and its natural congeners due to the limited availability of data on synthetic derivatives, this paper serves as a foundational resource for researchers in pharmacology, toxicology, and drug development.
Core Pharmacological Properties
This compound and its derivatives exhibit a dual pharmacological profile, characterized by significant toxicity, primarily hepatotoxicity, and noteworthy enzyme inhibitory activity.
Hepatotoxicity
The most well-documented pharmacological property of this compound is its hepatotoxicity, a characteristic shared by many 1,2-unsaturated pyrrolizidine alkaloids.[1][2] The toxicity is not inherent to the parent compound but arises from its metabolic activation in the liver.
Metabolic Activation: Hepatic cytochrome P450 enzymes metabolize this compound into highly reactive pyrrolic esters.[3] These electrophilic metabolites can readily form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, genotoxicity, and tumorigenicity.[3]
Cellular Effects: this compound-induced hepatotoxicity manifests as apoptosis and necrosis.[4] Studies in rat hepatocytes have demonstrated a concentration-dependent inhibition of cell viability. Open-chain diesters like this compound have been shown to act as agonists for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. This interaction may contribute to its hepatotoxic effects.
Acetylcholinesterase Inhibition
This compound and its N-oxide have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests a potential, albeit likely overshadowed by its toxicity, for the development of agents for neurological conditions characterized by cholinergic deficits.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the biological activities of this compound and its derivatives.
| Compound | Assay System | Endpoint | Value | Reference |
| Hepatotoxicity | ||||
| This compound | Rat Hepatocyte Primary Culture | IC50 | 13.79 µg/mL | |
| This compound Isomers Mix | Rat Hepatocyte Primary Culture | IC50 | 14.14 µg/mL | |
| Echihumiline/Hydroxymyoscorpine Mix | Rat Hepatocyte Primary Culture | IC50 | 9.26 µg/mL | |
| This compound | 28-Day Oral Study (Wistar Rats) | NOAEL | 2.5 mg/kg bw/day | |
| Acetylcholinesterase Inhibition | ||||
| This compound | in vitro (Ellman's method) | IC50 | 0.276 - 0.769 mM | |
| This compound N-oxide | in vitro (Ellman's method) | IC50 | 0.276 - 0.769 mM |
Table 1: Bioactivity of this compound and its Derivatives
Signaling Pathways
This compound exerts its biological effects through the modulation of specific signaling pathways, primarily related to its metabolic activation and subsequent toxicity.
Metabolic Activation Pathway
The hepatotoxicity of this compound is contingent upon its metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic metabolites.
PXR Activation Pathway
This compound, as an open-chain diester, can activate the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. This can lead to the altered expression of various drug-metabolizing enzymes and transporters.
Apoptosis Induction Pathway
The toxic metabolites of this compound can induce apoptosis, or programmed cell death, in hepatocytes. This process involves the activation of a cascade of enzymes known as caspases, particularly the initiator caspase-9 and the executioner caspase-3.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
This protocol is a generalized procedure for assessing the cytotoxicity of this compound and its derivatives in a hepatocyte cell line.
-
Cell Seeding:
-
Seed hepatocytes (e.g., HepG2 or primary rat hepatocytes) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
28-Day Oral Toxicity Study in Rodents
This is a generalized protocol based on OECD Guideline 407 for a repeated dose 28-day oral toxicity study.
-
Animals and Husbandry:
-
Use young, healthy adult rodents (e.g., Wistar or Sprague-Dawley rats), typically 5-6 weeks old at the start of the study.
-
House the animals in appropriate cages with controlled environmental conditions (temperature, humidity, light/dark cycle).
-
Provide access to standard laboratory diet and drinking water ad libitum.
-
-
Experimental Design:
-
Use at least three dose groups and a control group.
-
Each group should consist of at least 10 animals (5 males and 5 females).
-
The highest dose should induce toxic effects but not death or severe suffering. The lower doses should be fractions of the high dose.
-
The control group receives the vehicle used to administer the test substance.
-
-
Administration of the Test Substance:
-
Administer the test substance (e.g., this compound) orally by gavage or in the diet/drinking water once daily for 28 consecutive days.
-
The volume administered by gavage should be based on the animal's body weight.
-
-
Observations:
-
Conduct clinical observations at least once daily, noting any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Record body weight at least weekly.
-
Monitor food and water consumption weekly.
-
At the end of the 28-day period, collect blood samples for hematology and clinical biochemistry analysis.
-
Perform a gross necropsy on all animals, and weigh major organs.
-
Preserve organs and tissues for histopathological examination.
-
-
Data Analysis:
-
Analyze the data for statistically significant differences between the treated and control groups.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound and its derivatives.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
-
DTNB Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 10 mM.
-
Acetylthiocholine Iodide (ATCI) Solution: Dissolve ATCI in the phosphate buffer to a final concentration of 10 mM.
-
Acetylcholinesterase (AChE) Solution: Prepare a solution of AChE from a suitable source (e.g., electric eel) in the phosphate buffer to a final activity of 0.2-0.5 U/mL.
-
Test Compound Solutions: Prepare stock solutions of the test compounds (e.g., this compound) in a suitable solvent (e.g., DMSO) and then serially dilute them in the phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
25 µL of the test compound solution at various concentrations (or buffer for the control).
-
125 µL of the DTNB solution.
-
25 µL of the ATCI solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of the AChE solution to each well.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
This compound and its naturally occurring derivatives possess a complex pharmacological profile dominated by hepatotoxicity, which is mediated by metabolic activation to reactive pyrrolic metabolites. This toxicity involves the induction of apoptosis through the intrinsic pathway and potential modulation of the PXR signaling pathway. Concurrently, these compounds exhibit moderate acetylcholinesterase inhibitory activity.
While this guide provides a comprehensive overview of the known pharmacological properties of this compound, a significant knowledge gap exists regarding the synthesis and pharmacological evaluation of a broader range of its derivatives. Future research should focus on the design and synthesis of novel this compound analogs with modified structures to potentially reduce toxicity while enhancing or exploring other therapeutic activities. Structure-activity relationship (SAR) studies on such derivatives could provide valuable insights for the development of new therapeutic leads. Further elucidation of the precise molecular interactions within the PXR and apoptotic signaling pathways will also be crucial for a complete understanding of the pharmacological and toxicological effects of this class of compounds.
References
Echimidine in Flora: A Technical Guide to Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their significant biological activities, including hepatotoxicity.[1][2] PAs are produced by plants as a defense mechanism against herbivores.[3][4] Found in numerous plant species, this compound and its isomers are of considerable interest to researchers in toxicology, pharmacology, and natural product chemistry due to their potential health risks and complex chemical structures.[5] This guide provides an in-depth overview of the natural sources, distribution within plants, and analytical methodologies for this compound.
Natural Sources and Distribution of this compound
This compound is predominantly found in flowering plants belonging to the Boraginaceae (Borage) family, which is known to have nearly all its genera synthesize and store this type of alkaloid. It is also present to a lesser extent in the Asteraceae (Aster) and Fabaceae (Legume) families. These plants are distributed worldwide and can often be found as weeds in agricultural systems, leading to potential contamination of food sources like grains, honey, milk, and herbal products.
This compound has been specifically identified in various species, most notably within the Echium and Symphytum genera.
Key Plant Sources:
-
Echium plantagineum (Paterson's Curse or Viper's Bugloss): Considered a primary source, this invasive weed contains high levels of this compound and its N-oxide form.
-
Echium vulgare (Viper's Bugloss): This species also contains a significant amount of this compound, along with a variety of other related PAs.
-
Symphytum officinale (Common Comfrey): Used in traditional medicine, comfrey species contain this compound, although often at lower levels than Russian or Prickly comfrey. The roots typically have a higher concentration of PAs than the leaves.
-
Echium amoenum (Gol-e-Gavzaban): Petals of this plant, used in Iranian herbal medicine, have been found to contain this compound and its isomers.
Distribution within Plant Tissues
The concentration of this compound is not uniform throughout the plant. Its distribution varies significantly between different tissues and is influenced by the plant's developmental stage and environmental stressors.
-
Roots: Generally, the highest concentrations of PAs are found in the roots.
-
Leaves: Leaf tissues contain PAs, often at lower concentrations than the roots. However, levels can increase in response to stresses like herbivory.
-
Pollen and Nectar: this compound is present in both pollen and nectar, which is a primary route for the contamination of honey. Studies on Echium vulgare have shown that while pollen contains extremely high concentrations of PAs, nectar appears to be the more significant contributor to the PA content in honey, with this compound being the main alkaloid detected in both nectar and honey samples.
-
Seeds: PAs can also be found in seeds, leading to the contamination of cereal crops.
This compound typically exists in plants as both the free base and its N-oxide form, with the N-oxide often being present in higher concentrations. Both forms are considered toxic.
Quantitative Data on this compound Concentration
The following table summarizes reported concentrations of this compound and total pyrrolizidine alkaloids in various plant species and their parts. It is important to note that concentrations can vary widely based on genetics, geography, climate, and analytical methods used.
| Plant Species | Plant Part | Alkaloid(s) Measured | Concentration Range | Citation(s) |
| Symphytum officinale (Common Comfrey) | Roots | Total PAs | 0.25% - 0.4% (2500 - 4000 µg/g) | |
| Symphytum officinale (Common Comfrey) | Leaves | Total PAs | 0.02% - 0.18% (200 - 1800 µg/g) | |
| Symphytum x uplandicum (Russian Comfrey) | Roots | This compound | Up to 600 µg/g | |
| Echium vulgare | Pollen | Total PAs (including this compound) | 8,000 - 14,000 ppm (8,000 - 14,000 µg/g) | |
| Echium vulgare | Nectar | Echium-type PAs (this compound is main) | 0.3 - 95.1 µg/g | |
| Echium plantagineum & E. vulgare | Foliage | This compound N-oxide | Among the most abundant PANOs |
Biosynthesis of this compound
Pyrrolizidine alkaloids, including this compound, are synthesized in plants through a complex pathway originating from amino acids. The core structure, a necine base, is derived from polyamines like putrescine and spermidine. The first committed step in the biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS). This is followed by a series of oxidation, cyclization, and hydroxylation reactions to form the retronecine base.
The final structure of this compound is formed by the esterification of the retronecine base with specific necic acids. This compound is a diester, featuring angelic acid and echimidinic acid attached to the retronecine core.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C20H31NO7 | CID 5281729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 5. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Echimidine as a Defense Mechanism in Boraginaceae Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echimidine, a prominent pyrrolizidine alkaloid (PA) found in numerous species of the Boraginaceae family, serves as a potent chemical defense mechanism against herbivores. This technical guide provides a comprehensive overview of the role of this compound, its biosynthesis, and its toxicological effects. The document details quantitative data on this compound concentrations in various Boraginaceae species, presents in-depth experimental protocols for its analysis, and visualizes key biological and experimental processes. This guide is intended to be a valuable resource for researchers in phytochemistry, chemical ecology, and toxicology, as well as professionals involved in drug development and food safety.
Introduction: The Chemical Arsenal of Boraginaceae
Plants have evolved a sophisticated array of secondary metabolites to defend themselves against a multitude of threats, including herbivory and pathogen attack[1][2]. Among these chemical defenses, pyrrolizidine alkaloids (PAs) are a large and structurally diverse group of compounds known for their toxicity[3][4]. The Boraginaceae family, which includes genera such as Echium, Symphytum, Heliotropium, and Cynoglossum, is particularly renowned for its production of PAs.
This compound and its N-oxide are significant PAs found within this family and play a crucial role in deterring feeding by a wide range of herbivores. The toxicity of this compound is a double-edged sword; while it protects the plant, it also poses a significant risk to livestock and humans if PA-containing plants contaminate foodstuffs such as honey, milk, and grain. Understanding the biosynthesis, ecological function, and toxicology of this compound is therefore of critical importance.
This compound: A Profile of a Potent Phytotoxin
This compound is a diester pyrrolizidine alkaloid. Its chemical structure consists of a retronecine base esterified with angelic acid and echimidinic acid. Like many PAs, it is often present in the plant as both the tertiary base and the more water-soluble N-oxide form. The N-oxide is generally considered less toxic but can be converted to the toxic tertiary base in the anaerobic environment of the herbivore gut. The toxicity of this compound is primarily attributed to its metabolic activation in the liver of vertebrates to reactive pyrrolic esters, which are potent alkylating agents of DNA and other macromolecules, leading to hepatotoxicity, carcinogenicity, and mutagenicity.
Quantitative Analysis of this compound in Boraginaceae Species
The concentration of this compound and other PAs can vary significantly between species, individuals, and even different plant parts and developmental stages. This variation has significant implications for the plant's defensive capabilities and the risk of toxicity. The following table summarizes quantitative data on this compound content in several Boraginaceae species.
| Species | Plant Part | This compound Concentration (µg/g dry weight) | Total PA Concentration (µg/g dry weight) | Reference |
| Symphytum officinale (Comfrey) | Root | Can be a major component, up to 600 µg/g | 1380 - 8320 | |
| Symphytum officinale (Comfrey) | Leaf | Lower levels, often only detectable by GC-MS | 15 - 55 | |
| Echium vulgare (Viper's Bugloss) | Inflorescences | Accounts for 59.1% of total PAs with its N-oxide | Up to 1340 | |
| Echium vulgare (Viper's Bugloss) | Pollen | 8000 - 14000 (PAs in general) | - | |
| Heliotropium europaeum (Common Heliotrope) | Aerial Parts | - | Total PAs can exceed 2.2% in seedlings, declining to <0.5% before senescence | |
| Arnebia euchroma | Root | Not detected | 23.35–207.13 | |
| Lithospermum erythrorhizon | Root | This compound N-oxide was the most abundant PA | 71.16–515.73 |
Experimental Protocols
Accurate quantification and assessment of the biological activity of this compound and other PAs are essential for research and safety assessment. The following sections provide detailed methodologies for key experiments.
Extraction of Pyrrolizidine Alkaloids from Plant Material
This protocol is a generalized procedure based on established methods for the extraction of PAs and their N-oxides from plant tissues for subsequent analysis by LC-MS/MS.
Materials:
-
Dried and ground plant material (0.5 mm particle size)
-
Extraction Solution: 0.05 M H₂SO₄ in 50% aqueous methanol (v/v)
-
Neutralization Solution: 25% aqueous ammonia solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (e.g., Oasis MCX)
-
Centrifuge
-
Ultrasonic bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solution. Ensure the plant material is completely wetted.
-
Extract in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the sample at 3800 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 2-4) on the plant pellet with another 20 mL of extraction solution.
-
Combine the supernatants from both extractions.
-
Neutralize the combined extract to pH 7 with the neutralization solution. Monitor the pH using indicator strips.
-
Filter the neutralized extract through a folded filter paper.
-
SPE Clean-up:
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load 10 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 2 x 5 mL of water.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the PAs with 2 x 5 mL of methanol containing 2.5% ammonia.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Kinetex EVO C18, 2.6 µm, 50 x 2.1 mm) is suitable. For separating isomers of this compound, a mobile phase with a neutral to slightly basic pH may be required.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid (pH ~3) OR Water with 10 mM Ammonium Formate, pH 6.8 for isomer separation.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific PAs of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The precursor ion for this compound is [M+H]⁺ at m/z 398.2. Product ions will depend on the instrument and collision energy.
-
Instrument Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the manufacturer's recommendations.
Quantification:
-
Prepare a series of matrix-matched calibration standards using a blank plant extract to compensate for matrix effects.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathways and Defense Activation
The production of this compound and other PAs is not static but can be induced in response to herbivore attack. This induction is mediated by complex signaling pathways within the plant, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).
Herbivore feeding damage triggers the synthesis of jasmonic acid, which then initiates a signaling cascade leading to the expression of defense-related genes, including those involved in PA biosynthesis. Salicylic acid is more commonly associated with defense against biotrophic pathogens but can interact with the JA pathway, sometimes antagonistically.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the investigation of this compound as a defense mechanism, from sample collection to data analysis.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: The Botanical Origin of Pollen Collected during the Flowering Period of Echium vulgare and the Stability of Pyrrolizidine Alkaloids in Bee Bread [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
The Intricate Dance of Structure and Toxicity: A Deep Dive into Echimidine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Echimidine, a prominent pyrrolizidine alkaloid (PA) found in plant species such as Echium plantagineum, has garnered significant attention due to its potential hepatotoxicity.[1][2][3] This technical guide delves into the critical structure-activity relationships (SAR) of this compound and its naturally occurring isomers, providing a comprehensive resource for researchers in toxicology, natural products chemistry, and drug development. Understanding the subtle structural nuances that dictate the biological activity of these compounds is paramount for accurate risk assessment and the potential development of novel therapeutics.
Core Tenets of this compound's Bioactivity: The Necine Base and Ester Side Chains
The toxicity of this compound and its isomers is not an inherent property of the molecule itself but rather a consequence of its metabolic activation within the liver.[4][5] Like other pyrrolizidine alkaloids, these compounds undergo a bioactivation process to exert their toxic effects. The general chemical structure of PAs consists of a necine base, which is esterified with one or more necic acids. This compound is classified as a retronecine-type PA, characterized by a 1,2-unsaturated necine base, a feature that is a crucial prerequisite for its toxicity.
The key structural features influencing the activity of this compound and its isomers are:
-
The 1,2-Unsaturated Necine Moiety: This structural element is essential for the metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic metabolites. These electrophilic intermediates can then form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and ultimately, organ damage.
-
The Nature of the Ester Side Chains: this compound is a diester, a characteristic that generally correlates with higher toxicity compared to monoester PAs. The specific structure and stereochemistry of these ester groups can influence the rate of metabolic activation and the reactivity of the resulting pyrrolic metabolites.
This compound often co-occurs with its C-7 isomers, echihumiline and hydroxymyoscorpine. These isomers share the same molecular formula and core structure but differ in the arrangement of their ester side chains. This seemingly minor variation has significant implications for their biological activity.
Quantitative Analysis of Hepatotoxicity
In vitro studies utilizing primary rat hepatocytes have provided valuable quantitative data on the cytotoxic effects of this compound and its isomers. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | IC50 (µg/mL) | IC50 (µM)¹ | Confidence Interval (95%) | Maximum Inhibition (Imax) |
| This compound | 13.79 | 34.62 | 12.01–15.83 | 90.3% ± 1.2% |
| Echihumiline & Hydroxymyoscorpine (mixture) | 14.14 | 35.50 | 12.56–15.92 | 91.2% ± 1.1% |
| Echiumine | 7.47 | 18.75 | 6.63–8.41 | 93.4% ± 0.9% |
| Fraction of three isomers | 9.26 | 23.25 | 8.11–10.57 | 92.1% ± 1.0% |
¹Calculated based on a molecular weight of 398.48 g/mol for this compound and its isomers. Data sourced from Gleńsk et al. (2022).
The data reveals that this compound and its co-eluting isomers, echihumiline and hydroxymyoscorpine, exhibit comparable levels of hepatotoxicity in this assay. Interestingly, echiumine, another PA isolated from the same plant material, demonstrated significantly higher toxicity. This underscores the profound impact of subtle structural variations on the biological activity of these alkaloids.
Metabolic Activation: The Gateway to Toxicity
The hepatotoxicity of this compound and its isomers is contingent upon their metabolic activation in the liver. The N-oxide forms of these alkaloids, which are often the predominant form in plants, are considered less toxic as they require an initial reduction to the tertiary amine before they can be bioactivated.
Metabolic activation pathway of this compound leading to hepatotoxicity.
This metabolic cascade highlights a critical aspect of the SAR: any structural modification that hinders the initial N-oxide reduction or the subsequent cytochrome P450-mediated activation would likely lead to a decrease in toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound and its isomers.
Isolation and Purification of this compound and its Isomers
A multi-step process is required to isolate and separate these closely related compounds.
References
- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Isolation of this compound and Its C-7 Isomers from Echium plantagineum L" by Michał Gleńsk, Marta K. Dudek et al. [egrove.olemiss.edu]
- 3. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Echimidine N-oxide: A Technical Guide on its Role as the Primary Storage Form in Plants
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Echimidine N-oxide, a prominent pyrrolizidine alkaloid (PA), is the primary storage form of the toxic alkaloid this compound in numerous plant species, particularly within the Echium genus of the Boraginaceae family[1][2]. This technical guide provides a comprehensive overview of this compound N-oxide, focusing on its biosynthesis, storage, and toxicological significance. It details the quantitative distribution of this compound in plants, presents in-depth experimental protocols for its extraction and analysis, and illustrates key biological and analytical pathways. The N-oxide form, while less toxic itself, acts as a pro-toxin, readily converting to the hepatotoxic tertiary alkaloid, this compound, within the mammalian digestive system[3][4]. A thorough understanding of this compound N-oxide is therefore critical for toxicological risk assessment, natural product chemistry, and the development of safer herbal products and pharmaceuticals.
Introduction
Pyrrolizidine alkaloids (PAs) are a diverse class of secondary metabolites produced by an estimated 3% of the world's flowering plants as a chemical defense against herbivores[5]. These compounds are found predominantly in the families Boraginaceae, Asteraceae, and Fabaceae. Structurally, PAs are esters composed of a necine base (a bicyclic amino alcohol) and one or more necic acids.
Plants primarily store these alkaloids in their less toxic, more water-soluble N-oxide form. This compound N-oxide is the N-oxide of this compound, a potent hepatotoxic PA, and is notably abundant in species like Echium plantagineum (Paterson's Curse) and Echium vulgare. While initially considered a detoxification product, it is now understood that PA N-oxides are a stable storage and transport form that can be converted back to the toxic tertiary amine in the gut of herbivores, representing a critical aspect of the plant's defense strategy and a significant toxicological concern.
Biosynthesis and Storage of this compound N-oxide
The biosynthesis of this compound N-oxide is a complex process involving two distinct pathways that converge, followed by a final oxidation step for storage.
-
Necine Base Formation : The journey begins with the formation of the necine base, retronecine. This pathway starts with the amino acid arginine, which is converted to putrescine. The enzyme homospermidine synthase then catalyzes the formation of homospermidine, which undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic retronecine core.
-
Necic Acid Formation : The necic acid moiety, echimidinic acid, is derived from the amino acid L-valine.
-
Esterification and N-oxidation : The final steps involve the esterification of the retronecine base with echimidinic acid to form this compound, a reaction likely catalyzed by an acyltransferase. For storage and transport within the plant, this compound is then oxidized to the more stable and water-soluble this compound N-oxide. The synthesis primarily occurs in the roots, from where the N-oxide is transported to other parts of the plant, such as the shoots and flowers.
Quantitative Data
The concentration and biological activity of this compound N-oxide and its parent alkaloid have been quantified in various studies. The following tables summarize key data.
Table 1: Physicochemical Properties of this compound N-oxide
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 41093-89-4 | |
| Molecular Formula | C₂₀H₃₁NO₈ | |
| Molecular Weight | 413.46 g/mol | |
| Melting Point | 165 °C | |
| Solubility | Higher water solubility than this compound |
| Storage Temperature | < -15 °C | |
Table 2: Quantitative Distribution of this compound N-oxide in Plants
| Plant Species | Plant Part | Concentration / Abundance | Notes | Reference(s) |
|---|---|---|---|---|
| Echium plantagineum | Foliage | ~90% of total PAs are N-oxides | Concentration varies with developmental stage. | |
| Echium vulgare | Pollen | 8,000 - 14,000 ppm (total PAs) | N-oxides are the main form. |
| Echium spp. | Honey | Average of 318.39 µg/kg | this compound N-oxide is a major component. | |
Table 3: Biological Activity and Toxicological Data
| Parameter | Value (IC₅₀) | Details / Assay | Reference(s) |
|---|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | 0.347 mM | In vitro assay | |
| Hepatotoxicity (this compound) | 13.79 µg/mL | Rat hepatocyte primary culture cells |
| Hepatotoxicity (this compound Isomer Mix) | 14.14 µg/mL | Rat hepatocyte primary culture cells | |
Toxicological Significance and Metabolic Activation
This compound N-oxide itself exhibits low toxicity because the N-oxide group prevents its metabolic activation in the liver. However, it functions as a pro-toxin. Upon ingestion by mammals, the N-oxide is reduced back to the lipophilic tertiary amine, this compound, by gut microbiota and hepatic enzymes, such as cytochrome P450s.
This regenerated this compound is then transported to the liver, where cytochrome P450 enzymes metabolize it into highly reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites readily form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage, genotoxicity, and the characteristic hepatotoxicity associated with PA poisoning.
References
Biosynthesis of the necic acid moiety of Echimidine
An In-depth Technical Guide on the Biosynthesis of the Necic Acid Moiety of Echimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of the necic acid moiety of this compound, a key component of the pyrrolizidine alkaloid this compound. This document details the metabolic pathway, the primary enzyme involved, and the experimental protocols used to elucidate this biological process.
Introduction
This compound is a pyrrolizidine alkaloid (PA) found in various plant species, notably in the Boraginaceae family, such as Echium plantagineum.[1][2] PAs are a large group of heterocyclic secondary metabolites that plants produce as a defense mechanism against herbivores.[3][4] These compounds are known for their potential toxicity, which has significant implications for food safety and herbal medicine.[5]
The structure of this compound consists of a necine base esterified with a necic acid, specifically echimidinic acid. While the biosynthesis of the necine base is relatively well understood, the pathways leading to the diverse necic acids are more varied. This guide focuses specifically on the biosynthesis of the C7 necic acid, echimidinic acid.
The Biosynthetic Pathway of Echimidinic Acid
The biosynthesis of echimidinic acid, a branched C7 necic acid, originates from primary metabolism, utilizing amino acids and keto acids as precursors.
Precursor Molecules
Feeding experiments using radiolabeled compounds have been instrumental in identifying the precursors of echimidinic acid. The key building blocks are:
-
L-Valine: This branched-chain amino acid provides a five-carbon backbone for the necic acid.
-
Pyruvate: A two-carbon unit, in the form of activated acetaldehyde derived from pyruvate, is condensed with a derivative of L-valine.
Key Enzymatic Step
The first committed step in the biosynthesis of C7 necic acids like echimidinic acid is catalyzed by a specialized enzyme.
-
Enzyme: C7-hydroxyacid synthase (C7HAS)
-
Enzyme Type: Acetohydroxyacid synthase (AHAS) duplicate
-
Substrates: 2-oxoisovalerate (derived from L-valine) and pyruvate
-
Reaction: C7HAS catalyzes the transfer of an activated acetaldehyde group from pyruvate to 2-oxoisovalerate.
-
Product: C7-pronecic acid (2,3-dihydroxy-3-methyl-2-oxopentanoate)
C7-pronecic acid is the direct precursor to the C7-necic acids. Subsequent enzymatic reactions, including reduction and hydroxylation, are presumed to convert C7-pronecic acid into echimidinic acid, although the specific enzymes for these latter steps have not yet been fully characterized.
Quantitative Data
The characterization of C7-hydroxyacid synthase from Symphytum officinale (SoC7HAS) has provided initial quantitative data on the enzyme's activity.
| Substrate | Apparent K_m (mM) | Apparent V_max (µkat/kg protein) |
| Pyruvate | 3.6 ± 0.6 | 15.6 ± 0.9 |
| 2-Oxoisovalerate | 1.9 ± 0.4 | 14.9 ± 0.8 |
| Data extracted from studies on recombinant SoC7HAS. |
Experimental Protocols
The elucidation of the echimidinic acid biosynthetic pathway has relied on a combination of biochemical assays, advanced analytical techniques, and molecular biology approaches.
Heterologous Expression and Purification of C7-hydroxyacid synthase (C7HAS)
This protocol describes the expression of recombinant C7HAS in Escherichia coli for subsequent characterization.
1. Gene Cloning and Vector Construction:
- The coding sequence of C7HAS is amplified from cDNA of a source plant (e.g., Symphytum officinale).
- The amplified gene is cloned into an expression vector, such as pET, containing an affinity tag (e.g., His-tag) for purification.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium.
- The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
- Protein expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
- Cells are lysed by sonication or using a French press.
- The lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
- The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- The recombinant C7HAS is eluted with an elution buffer containing a higher concentration of imidazole.
- The purity of the eluted protein is assessed by SDS-PAGE.
- The purified protein is dialyzed against a storage buffer and stored at -80°C.
C7-hydroxyacid synthase (C7HAS) Enzyme Assay
This assay is used to determine the activity of purified C7HAS.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- The reaction mixture should contain the purified C7HAS enzyme, the substrates (pyruvate and 2-oxoisovalerate), and necessary cofactors (e.g., MgCl2, thiamine pyrophosphate).
2. Enzyme Reaction:
- Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).
- Initiate the reaction by adding the enzyme to the reaction mixture.
- Incubate the reaction for a specific period (e.g., 30-60 minutes).
- Stop the reaction by adding a quenching agent (e.g., NaOH or acid).
3. Product Detection:
- The product, C7-pronecic acid, can be detected and quantified using GC-MS after derivatization (see Protocol 4.3).
GC-MS Analysis of C7-pronecic Acid
This protocol details the analysis of the enzymatic product of the C7HAS reaction.
1. Sample Derivatization:
- To make the C7-pronecic acid volatile for GC analysis, it needs to be derivatized.
- A common derivatization agent is ethyl chloroformate (ECF).
- The reaction product is mixed with a solution of pyridine and ethanol, followed by the addition of ECF.
- The derivatized product is extracted into an organic solvent (e.g., hexane or chloroform).
2. GC-MS Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for separating organic acids (e.g., a DB-5ms or similar).
- Injection: A small volume (e.g., 1 µL) of the extracted derivatized sample is injected.
- Temperature Program: An initial oven temperature of around 60-80°C, followed by a ramp to a final temperature of 250-300°C.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Acquisition: Scan for a mass range of m/z 50-500.
3. Data Analysis:
- The C7-pronecic acid derivative is identified by its characteristic retention time and mass spectrum.
- Quantification can be performed by comparing the peak area to that of a standard curve prepared with an authentic or synthesized standard.
CRISPR/Cas9-Mediated Gene Knockout in Symphytum officinale
This protocol provides a workflow for knocking out genes involved in PA biosynthesis, such as C7HAS, in hairy root cultures of Symphytum officinale.
1. Guide RNA (gRNA) Design and Vector Construction:
- Design one or more gRNAs targeting a specific exon of the target gene (e.g., C7HAS).
- Synthesize and clone the gRNA sequences into a plant expression vector containing the Cas9 nuclease gene.
2. Agrobacterium rhizogenes Transformation:
- Transform the CRISPR/Cas9 construct into a competent Agrobacterium rhizogenes strain.
3. Plant Transformation (Hairy Root Induction):
- Sterilize leaf explants from Symphytum officinale.
- Infect the explants with the transformed A. rhizogenes strain.
- Co-cultivate the explants for a few days.
- Transfer the explants to a selective medium containing antibiotics to kill the Agrobacterium and select for transformed plant cells.
4. Hairy Root Culture and Selection:
- Hairy roots will emerge from the wounded sites of the explants.
- Excise and transfer individual hairy root lines to a fresh solid or liquid medium for proliferation.
5. Genotyping and Phenotyping:
- Extract genomic DNA from the hairy root lines.
- Use PCR and Sanger sequencing to screen for mutations (insertions or deletions) at the target site.
- Analyze the PA profile of the mutant hairy root lines using LC-MS or GC-MS to confirm the loss of the target compound.
14C-Labeled Precursor Feeding Studies
This protocol describes the use of radiolabeled precursors to trace their incorporation into echimidinic acid.
1. Plant Material:
- Use young, actively growing plants of a species known to produce this compound (e.g., Cynoglossum officinale).
2. Preparation and Administration of Labeled Precursor:
- Obtain a radiolabeled precursor, such as [U-14C]-L-valine.
- Dissolve the labeled precursor in a small volume of sterile water or a suitable buffer.
- Administer the solution to the plant, for example, by injecting it into the stem or by feeding it to the roots.
3. Incubation Period:
- Allow the plant to metabolize the labeled precursor for a period ranging from a few hours to several days.
4. Extraction of Pyrrolizidine Alkaloids:
- Harvest the plant material (e.g., leaves, roots).
- Homogenize the tissue and extract the alkaloids using an appropriate solvent system (e.g., methanol/water with a small amount of acid).
5. Purification and Analysis:
- Purify the crude extract to isolate the PA fraction, for example, by solid-phase extraction.
- Separate the individual PAs using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Detect the radioactive compounds using a radioactivity detector (e.g., a scintillation counter or a radio-TLC scanner).
- Identify the labeled this compound by comparing its retention time or Rf value to that of an authentic standard.
- The incorporation of radioactivity into this compound confirms that the fed compound is a precursor.
Visualizations
Biosynthetic Pathway of Echimidinic Acid Moiety
References
Methodological & Application
Application Note: Quantification of Echimidine in Honey by HPLC-MS/MS
Introduction
Echimidine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. These compounds can contaminate honey when bees forage on PA-containing plants, posing a potential risk to human health due to their hepatotoxic and carcinogenic properties.[1][2] Regulatory bodies worldwide have set stringent limits for the presence of PAs in food products, including honey. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in honey, providing researchers, scientists, and quality control professionals with a reliable protocol for monitoring this contaminant.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in honey samples.
1. Materials and Reagents
-
This compound analytical standard (PhytoPlan or equivalent)[3]
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Sulfuric acid (analytical grade)
-
Ammonia solution
-
Solid-Phase Extraction (SPE) cartridges: Oasis MCX (Mixed-Mode Cation Exchange)[1][3]
2. Sample Preparation
The sample preparation procedure is a critical step for removing matrix interferences and concentrating the analyte.
-
Weigh 2 to 10 grams of homogenized honey into a 50 mL centrifuge tube.
-
Dissolve the honey in 20 mL of 0.05 M sulfuric acid.
-
Vortex the mixture until the honey is completely dissolved.
-
Centrifuge the sample at 4,000-5,000 g for 10 minutes.
-
Condition an Oasis MCX SPE cartridge with 3-9 mL of methanol, followed by equilibration with 3-9 mL of water or 0.05 M H₂SO₄.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interfering substances.
-
Elute the this compound and other PAs from the cartridge using an ammoniated organic solvent mixture, such as 2.5% ammonia in methanol or a mixture of ethyl acetate, methanol, and acetonitrile with ammonia and triethylamine.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial for analysis.
3. HPLC-MS/MS Analysis
The following are typical starting conditions for the HPLC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or C8 reversed-phase column (e.g., ACQUITY BEH C18, 2.1 mm x 100 mm, 1.7 µm) is recommended for good separation of PA isomers.
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound should be optimized. A common precursor ion is [M+H]⁺.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC-MS/MS method for this compound quantification in honey, as compiled from various validated methods.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.06 - 0.25 µg/kg | |
| Limit of Quantification (LOQ) | 0.2 - 1.5 µg/kg | |
| Method LOQ | 0.6 µg/kg | |
| Instrument LOD (on column) | 5 - 100 fg |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Recovery | 80.6% - 114.5% | |
| Repeatability (RSDr) | 2.3% - 14.6% | |
| Reproducibility (RSDR) | 4.9% - 17.7% | |
| Linearity (R²) | >0.99 |
Diagrams
Experimental Workflow for this compound Quantification in Honey
Caption: Workflow for this compound Analysis in Honey.
Signaling Pathway for this compound Detection by MS/MS
Caption: this compound Fragmentation Pathway in MS/MS.
References
Application Notes and Protocols for the Extraction and Isolation of Echimidine from Echium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine is a prominent pyrrolizidine alkaloid (PA) found in various species of the Echium genus, which belongs to the Boraginaceae family.[1] As with many PAs, this compound is hepatotoxic, and its presence in honey and herbal products is a significant concern for food safety and regulatory bodies.[1] This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from Echium species, intended for use in research, drug development, and analytical standard preparation.
Pyrrolizidine alkaloids in Echium species are typically present as both free bases and their N-oxides, with the N-oxide form often being more abundant.[1][2] The protocols outlined below include a reduction step to convert the N-oxides to their corresponding free bases, facilitating their extraction and purification.
Quantitative Data
The concentration of this compound and other pyrrolizidine alkaloids can vary significantly depending on the Echium species, the part of the plant, and the geographical origin. The following tables summarize available quantitative data.
| Echium Species | Plant Part | Total Alkaloid Content (%) | Notes |
| Echium amoenum | Dried Petals | 0.01% | This compound was identified as one of the four major alkaloids.[3] |
| Echium vulgare | Fresh Plant Tissue | 0.055% | - |
| Echium vulgare | Dried Plant Material | 0.25% | Among the highest alkaloid content of 20 Boraginaceae species tested. |
| Echium vulgare | Pollen | 8000 - 14000 ppm (0.8% - 1.4%) | This compound is one of several PAs identified. |
| Echium plantagineum | Not specified | 0.053% (this compound) | This value is for the free base after reduction. |
| Compound | IC50 Value (µg/mL) | Cell Line | Notes |
| This compound (isolated) | 13.79 | Rat Hepatocytes | - |
| This compound Isomer Mix | 14.14 | Rat Hepatocytes | - |
| Echiumine | 7.47 | Rat Hepatocytes | Isolated from the same plant material. |
Experimental Protocols
Extraction of this compound from Echium plantagineum
This protocol is adapted from a method described for the extraction of this compound and its isomers from the aerial parts of Echium plantagineum.
3.1.1. Materials and Reagents
-
Dried and powdered aerial parts of Echium plantagineum
-
Methanol (MeOH)
-
n-Hexane
-
Deionized water
-
Sulfuric acid (H₂SO₄), 50% solution
-
Zinc dust
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
-
Stir plate and stir bar
-
pH meter or pH indicator strips
3.1.2. Extraction Procedure
-
Methanol Extraction:
-
Extract the dried and powdered aerial parts of E. plantagineum with methanol.
-
Remove the methanol using a rotary evaporator to obtain an oleoresin.
-
-
Defatting:
-
Partition the resulting oleoresin between n-hexane, methanol, and water in a 10:9:1 ratio.
-
Collect the lower phase (methanol-water) and concentrate it on a rotary evaporator to remove the organic solvents.
-
Dilute the concentrated lower phase with water.
-
-
Reduction of N-oxides:
-
Acidify the aqueous solution to pH 2 with a 50% sulfuric acid solution.
-
Add an excess of zinc dust while stirring.
-
Monitor the pH; as the reaction proceeds, the pH will become nearly neutral (approximately 6 hours).
-
Add another portion of sulfuric acid and zinc dust to ensure complete reduction.
-
-
Extraction of Free Alkaloids:
-
Make the aqueous layer alkaline by adding sodium carbonate.
-
Extract the free alkaloids from the alkaline aqueous layer with ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate the solvent to yield a crude mixture of pyrrolizidine alkaloids.
-
Isolation and Purification of this compound
The crude alkaloid mixture can be subjected to Centrifugal Partition Chromatography (CPC) for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
3.2.1. Centrifugal Partition Chromatography (CPC)
-
Instrumentation: FCPC Kromaton A100 (or equivalent)
-
Solvent System: A biphasic system of chloroform as the mobile phase and a citrate buffer (pH 5.6) as the stationary phase.
-
Procedure:
-
Dissolve the crude alkaloid mixture in the solvent system.
-
Perform the CPC separation to obtain fractions enriched in this compound.
-
Monitor the fractions by analytical HPLC to identify those containing the target compound.
-
3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Gilson model 333/334 with H3M pump heads (or equivalent preparative HPLC system)
-
Column: Preparative C18 column
-
Mobile Phase:
-
A: 32 mM lithium phosphate buffer, adjusted to pH 7.2 with phosphoric acid.
-
B: Acetonitrile (MeCN)
-
-
Gradient: 10% to 20% MeCN over 14.4 minutes.
-
Flow Rate: 20 mL/min
-
Sample Injection: Inject samples of 60 mg dissolved in methanol/water/acetic acid (1:1:0.005) at a concentration of 100 mg/mL.
-
Detection: UV detector
-
Procedure:
-
Equilibrate the column with a 9:1 mixture of the buffered mobile phase and acetonitrile.
-
Inject the CPC-fractionated this compound fraction.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Biosynthetic Pathway of this compound Precursors
This compound is an ester of the necine base retronecine and two necic acids: angelic acid and echimidinic acid. The following diagram illustrates the biosynthetic pathways of these precursors.
Caption: Biosynthesis of this compound precursors.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Echimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine is a pyrrolizidine alkaloid (PA) found in various plant species, notably in the Boraginaceae family. PAs are a class of natural phytotoxins recognized for their potential hepatotoxicity, which is a significant concern for human health, particularly in the context of herbal remedies and contaminated food products. The toxicity of many PAs, including this compound, is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
The in vitro assessment of this compound's cytotoxicity is a critical step in toxicological profiling and for understanding its mechanism of action. This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the effects of this compound on relevant cell lines.
Data Presentation
The cytotoxic effects of this compound are cell-type and time-dependent. The following table summarizes the available quantitative data on the cytotoxic concentrations of this compound in different in vitro models.
| Cell Line | Assay | Exposure Time | IC50/EC50 Value | Reference |
| Primary Rat Hepatocytes | MTT | 48 hours | 13.79 µg/mL | [1] |
| HepG2-CYP3A4 | Resazurin Reduction | 24 hours | ~40 µM | [2] |
| HepG2-CYP3A4 | Resazurin Reduction | 72 hours | ~10 µM | [2] |
Mechanism of Action Overview
This compound, like other retronecine-type pyrrolizidine alkaloids, exerts its cytotoxic effects primarily through the induction of apoptosis.[3] Following metabolic activation, the reactive metabolites of this compound can trigger cellular stress pathways, leading to programmed cell death. Studies have indicated that exposure to this compound can lead to the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and -7) in human liver cells.[3] This suggests the involvement of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Animal Models of Echimidine-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study liver injury induced by echimidine, a hepatotoxic pyrrolizidine alkaloid (PA). The information is intended to guide researchers in establishing robust and reproducible models for investigating the mechanisms of hepatotoxicity and for the preclinical evaluation of potential therapeutic agents.
Introduction to this compound-Induced Hepatotoxicity
This compound is a naturally occurring pyrrolizidine alkaloid found in several plant species.[1] Like other toxic PAs, this compound requires metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters.[2] These metabolites can bind to cellular macromolecules such as proteins and DNA, leading to a cascade of events that result in liver damage.[3] The primary manifestation of acute PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[3][4] Chronic exposure to low levels of this compound and other PAs can lead to liver cirrhosis and cancer. Understanding the toxicological profile of this compound is crucial for assessing the risks associated with human exposure through contaminated herbal remedies, teas, and honey.
Animal Models of this compound-Induced Liver Injury
Rodent models, particularly rats, are the most commonly used systems for studying PA-induced hepatotoxicity. Both acute and subchronic models have been described, each offering different insights into the pathogenesis of liver injury.
Acute Toxicity Model
An acute model is suitable for studying the initial events of liver injury, such as HSOS, and for determining the median lethal dose (LD50).
Subchronic Toxicity Model
A subchronic model, typically over 28 days, is more relevant for investigating the effects of repeated low-dose exposure, which mimics human consumption of contaminated products. This model is useful for identifying the No-Observed-Adverse-Effect Level (NOAEL) and for studying the progression of liver injury, including the potential for fibrosis.
Key Experimental Protocols
The following section provides detailed protocols for inducing and assessing this compound-induced liver injury in rats.
Protocol 1: 28-Day Subchronic Oral Toxicity Study in Wistar Rats
This protocol is adapted from studies investigating the subchronic toxicity of this compound.
1. Animals and Housing:
-
Species: Wistar rats (male and female), 5-6 weeks old.
-
Group Size: 10 animals per sex per group (as per OECD guideline 407).
-
Housing: House animals in standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least 5 days before the start of the study.
2. This compound Preparation and Administration:
-
This compound: Obtain from a reputable supplier.
-
Vehicle: A solution of 0.15 M NaCl can be used as a vehicle.
-
Preparation: Prepare fresh this compound suspensions daily. The concentration should be adjusted based on the most recent body weights to ensure a constant dose volume.
-
Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days. The volume should not exceed 10 mL/kg body weight.
-
Dose Groups:
-
Control: Vehicle only.
-
This compound Group 1: 0.6 mg/kg body weight/day.
-
This compound Group 2: 1.2 mg/kg body weight/day.
-
This compound Group 3: 2.5 mg/kg body weight/day.
-
Positive Control (optional): Lasiocarpine (another PA) at the same dose levels can be used for comparison.
-
3. Observations and Sample Collection:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record body weight weekly and food consumption daily.
-
Blood Collection: At the end of the 28-day period, collect blood via a suitable method (e.g., cardiac puncture) under anesthesia. Collect blood into tubes with and without anticoagulant for hematology and serum biochemistry, respectively.
-
Necropsy and Tissue Collection: Perform a full necropsy. Weigh the liver and other organs. Collect liver tissue samples for histopathological analysis and for snap-freezing in liquid nitrogen for molecular and biochemical assays.
Protocol 2: Assessment of Liver Function
1. Serum Biochemistry:
-
Use commercial ELISA kits or enzymatic activity assays to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Follow the manufacturer's instructions.
Protocol 3: Histopathological Analysis
1. Tissue Processing:
-
Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness.
2. Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Examine for signs of liver injury such as necrosis, inflammation, sinusoidal dilation, and endothelial cell damage.
Protocol 4: Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
1. Deparaffinization and Rehydration:
-
Deparaffinize liver sections in xylene and rehydrate through a graded series of ethanol to water.
2. Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.
3. TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol (e.g., from Invitrogen or other suppliers).
4. Detection and Visualization:
-
Detect the incorporated labeled nucleotides using a fluorescent microscope. Apoptotic nuclei will be brightly stained.
Protocol 5: Analysis of Oxidative Stress
1. Tissue Homogenate Preparation:
-
Homogenize snap-frozen liver tissue in ice-cold buffer.
2. Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels using the TBARS assay.
3. Reduced Glutathione (GSH) Assay:
-
Measure the levels of the antioxidant glutathione using a commercially available kit or a standard enzymatic recycling method.
Protocol 6: Western Blot Analysis of Signaling Pathways
1. Protein Extraction and Quantification:
-
Extract total protein from liver tissue homogenates using a suitable lysis buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Electrophoresis and Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
3. Immunodetection:
-
Probe the membrane with primary antibodies against key proteins in the ATM/p53 and PI3K/AKT signaling pathways (e.g., phospho-ATM, p53, phospho-AKT, AKT).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Data Presentation
Table 1: Quantitative Data from a 28-Day Subchronic Oral Toxicity Study of this compound in Wistar Rats
| Parameter | Control | 0.6 mg/kg bw this compound | 1.2 mg/kg bw this compound | 2.5 mg/kg bw this compound |
| Body Weight Gain (males) | No significant change | No significant change | No significant change | No significant change |
| Body Weight Gain (females) | No significant change | No significant change | No significant change | No significant change |
| Serum ALT | Normal | Normal | Normal | Slight, not clinically significant alteration |
| Histopathology | No significant findings | No significant findings | No significant findings | No significant findings |
| NOAEL | - | - | - | 2.5 mg/kg bw/day |
Data summarized from Dalefield et al., 2016.
Table 2: Acute Oral Toxicity of this compound in Male Wistar Rats
| Parameter | Value |
| Median Lethal Dose (LD50) | 518 mg/kg bw |
| Dose with mild/absent clinical signs | ≤ 160 mg/kg bw |
Data from Dalefield et al., 2015.
Table 3: In Vitro Cytotoxicity of this compound in Rat Hepatocytes
| Compound | IC50 (µg/mL) |
| This compound | 13.79 |
| This compound Isomers | 9.26 - 14.14 |
Data from Koleva et al., 2022.
Visualization of Pathways and Workflows
Caption: Experimental workflow for the 28-day subchronic study.
Caption: Signaling pathways in this compound-induced hepatotoxicity.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of liver injury induced by a pyrrolizidine alkaloid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Echimidine in Food Samples
Introduction
Echimidine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species that can contaminate food sources such as honey, tea, herbal products, and milk.[1][2] Due to its potential hepatotoxic, genotoxic, and carcinogenic properties, the presence of this compound in the food chain is a significant safety concern.[3] Accurate determination of this compound levels in complex food matrices requires effective sample cleanup to remove interfering substances prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of PAs from food samples, offering good recovery and removal of matrix components. This document provides detailed application notes and protocols for the SPE cleanup of this compound in food samples.
Data Presentation: Quantitative Performance of SPE Methods for this compound Cleanup
The selection of an appropriate SPE sorbent is critical for achieving optimal recovery and minimizing matrix effects. Strong cation exchange (SCX) and mixed-mode cation exchange (MCX) cartridges are commonly employed for the extraction of PAs, which are basic compounds. The following table summarizes the quantitative data from various studies on the SPE cleanup of this compound and other PAs in different food matrices.
| Food Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Citation(s) |
| Honey | Polymeric strong cation exchange (SCX) | LC-ESI-MS/MS | 87 (mean for PAs and PANOs) | 1.0 (average) | 3.4 (average) | |
| Honey | Not Specified | LC-MS/MS | 70-120 | Not Specified | 1 | |
| Honey, Milk, Tea | Not Specified | UHPLC-MS/MS | 64.5-112.2 | 0.015-0.75 | 0.05-2.5 | |
| Feed | Strata SCX | LC-MS/MS | >80 | Not Specified | 5 | |
| Plant Material | Strong Cation Exchange (SCX) | Not Specified | 80-100 (for representative PAs/PANOs) | Not Specified | Not Specified | |
| Tea | Mixed-Mode Cation Exchange (MCX) | Not Specified | Not Specified | Not Specified | Not Specified | |
| Cow's Milk | Reversed-Phase C18 | Not Specified | Mean of 53 (for all analytes) | Not Specified | Not Specified |
Note: The data presented is based on available literature. Performance can vary depending on the specific sample matrix and experimental conditions. Direct comparative studies for this compound across all SPE types are limited.
Experimental Protocols
Protocol 1: SPE Cleanup of this compound in Honey using Strong Cation Exchange (SCX) Cartridges
This protocol is adapted from methodologies described for the analysis of pyrrolizidine alkaloids in honey.
1. Sample Preparation
-
Weigh 10.0 g ± 0.1 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 30 mL of 0.05 M sulfuric acid solution.
-
Shake the mixture for 30 minutes at room temperature to dissolve the honey completely.
-
Centrifuge the sample at 3,800 x g for 10 minutes.
-
Carefully decant the supernatant for SPE cleanup.
2. SPE Procedure (SCX Cartridge)
-
Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 3 mL) by passing 9 mL of methanol followed by 9 mL of 0.05 M sulfuric acid.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.
-
Follow with a wash of 10 mL of methanol to remove less polar interferences.
-
Dry the cartridge under vacuum for approximately 2 minutes.
-
-
Elution: Elute the this compound and other PAs from the cartridge with 10 mL of a freshly prepared solution of 2.5% ammonia in methanol. Other elution solvents reported include a mixture of ethyl acetate, methanol, acetonitrile, ammonia solution, and triethylamine (8:1:1:0.3:0.1, v/v).
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 0.1 mL) of 5% methanol in water for LC-MS/MS analysis.
-
Protocol 2: SPE Cleanup of this compound in Herbal Tea using Mixed-Mode Cation Exchange (MCX) Cartridges
This protocol is based on a generalized method for PA analysis in plant materials.
1. Sample Preparation
-
Weigh 1.0 g of the homogenized herbal tea sample into a centrifuge tube.
-
Add 10 mL of an extraction solution of 50 mM sulfuric acid in a 1:1 (v/v) water:methanol mixture.
-
Vortex the sample and extract for a specified time (e.g., 30 minutes) using a shaker.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant for SPE cleanup.
2. SPE Procedure (MCX Cartridge)
-
Conditioning: Condition the MCX cartridge (e.g., 150 mg) with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence could involve a polar solvent (e.g., water or acidic water) followed by a less polar organic solvent (e.g., methanol).
-
Elution: Elute the analytes with a solution of 5% ammonium hydroxide in methanol.
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for SPE Cleanup of this compound
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a food sample.
Caption: General workflow for this compound cleanup using SPE.
Logical Relationship of SPE Steps
This diagram details the logical sequence and purpose of each step in the solid-phase extraction process.
References
Application Note: Structural Elucidation of Echimidine and its Co-eluting Isomers using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Echimidine is a hepatotoxic pyrrolizidine alkaloid (PA) commonly found in plants of the Echium genus.[1][2] Its presence in food products, particularly honey, is a significant safety concern, leading to regulatory scrutiny by bodies like the European Food Safety Authority.[1] The accurate analytical determination of this compound is complicated by the presence of co-eluting isomers, namely echihumiline and hydroxymyoscorpine.[1][3] Under standard reversed-phase HPLC conditions, these isomers often resolve into a single peak, leading to the potential overestimation of this compound content and inaccurate toxicological assessments. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and differentiation of these isomers, providing definitive information essential for regulatory compliance and safety assessment.
Analytical Workflow for Isomer Resolution
The structural elucidation of this compound and its isomers requires a multi-step analytical approach. The process begins with extraction from the source material, often followed by a chemical reduction step to simplify the alkaloid profile. Subsequent chromatographic separation, while challenging, aims to isolate the isomers for definitive spectroscopic analysis.
References
- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Isolation of this compound and Its C-7 Isomers from Echium plantagineum L" by Michał Gleńsk, Marta K. Dudek et al. [egrove.olemiss.edu]
Application Note and Protocol for the Preparation of Echimidine Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the isolation, purification, and characterization of Echimidine for the purpose of creating a certified reference material (CRM). This compound, a hepatotoxic pyrrolizidine alkaloid found in various plant species, is a critical standard for toxicological studies and regulatory monitoring in food and feed safety.[1][2][3] The purity of this compound standards is paramount, as it often co-occurs and co-elutes with its isomers, echihumiline and hydroxymyoscorpine, which can impact the accuracy of analytical results.[1][2]
This application note outlines a robust workflow from the extraction of this compound N-oxide from its natural source, Echium plantagineum, through to the purification and characterization of the free base, ensuring high purity suitable for a CRM.
Experimental Workflow Overview
The overall process involves the extraction of pyrrolizidine alkaloid N-oxides from plant material, reduction to the free base, followed by a multi-step purification process, and finally, comprehensive analytical characterization to confirm identity and purity.
Experimental Protocols
Extraction and Reduction of Pyrrolizidine Alkaloids from Echium plantagineum
This protocol is adapted from established methods for extracting pyrrolizidine alkaloids from plant sources.
Materials:
-
Dried, powdered Echium plantagineum
-
Methanol
-
Sulfuric acid
-
Zinc dust
-
Ethyl acetate
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Protocol:
-
Methanol Extraction: Macerate the powdered plant material in methanol for 24-48 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract. This extract will contain this compound primarily in its N-oxide form.
-
Reduction of N-oxides: Dissolve the crude extract in a minimal amount of dilute sulfuric acid. Add zinc dust portion-wise with stirring until the reduction is complete. This step reduces the pyrrolizidine alkaloid N-oxides to their corresponding free bases.
-
Acid-Base Extraction: a. Filter the reaction mixture to remove excess zinc. b. Make the aqueous acidic solution alkaline by adding Na₂CO₃. c. Extract the alkaloids into ethyl acetate. d. Pool the organic layers and evaporate the solvent to yield a crude mixture of pyrrolizidine alkaloids.
Purification of this compound
A multi-step purification process is necessary to isolate this compound from other alkaloids and its isomers.
1.2.1. Centrifugal Partition Chromatography (CPC)
CPC is employed for the initial fractionation of the crude alkaloid mixture.
Protocol:
-
System Preparation: Use a biphasic solvent system of chloroform (mobile phase) and a citrate buffer (pH 5.6) as the stationary phase.
-
Fractionation: Dissolve the crude alkaloid mixture in the mobile phase and inject it into the CPC system.
-
Collection: Collect fractions and analyze them by analytical HPLC to identify those enriched in this compound and its isomers. Pool the relevant fractions.
1.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is used for the final purification and isolation of this compound from its co-eluting isomers.
Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile in a lithium phosphate buffer (32 mM, pH 7.2).
-
Gradient: Start with 10% acetonitrile and increase to 20% over approximately 15 minutes.
-
Injection: Dissolve the CPC-enriched fraction in a methanol/water/acetic acid mixture (1:1:0.005) at a concentration of 100 mg/mL.
-
Fraction Collection: Collect the peak corresponding to this compound based on retention time, which should be distinct from the peak containing echihumiline and hydroxymyoscorpine under these neutral pH conditions.
Purity Assessment and Characterization
The purified this compound must be rigorously analyzed to confirm its identity and purity, which are critical for a CRM.
1.3.1. Analytical HPLC-MS/MS for Purity and Isomer Separation
This method confirms the separation of this compound from its isomers and quantifies its purity.
Protocol:
-
HPLC System: Utilize a core-shell C18 column (e.g., Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase:
-
A: Water with 10 mM Ammonium Formate, pH 6.8.
-
B: Acetonitrile.
-
-
Gradient: A gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 398.2 [M+H]⁺.
-
Monitor for the precursor ion and characteristic product ions.
-
1.3.2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Protocol:
-
Sample Preparation: Dissolve the purified this compound in deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher spectrometer.
-
Analysis: Compare the acquired spectra with known data for this compound. Key characteristic signals for this compound include olefinic proton signals around δH 6.09 and 5.85.
Data Presentation
Analytical Characterization Data
The following tables summarize the expected analytical data for the purified this compound reference material.
Table 1: HPLC-MS/MS Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| HPLC System | |
| Column | Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 398.2173 [M+H]⁺ |
| Fragmentation Mode | HCD |
Table 2: Key ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, 500 MHz)
| Proton | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| H-2 | 5.85 | m |
| H-19 | 6.09 | q |
| H-7 | 5.35 | m |
| H-1' | 4.85, 4.35 | d, d |
| H-20 | 1.75 | d |
| H-21 | 1.76 | s |
Table 3: Purity and Yield Data (Illustrative)
| Stage | Yield (%) | Purity (%) |
|---|---|---|
| Crude Alkaloid Extract | - | ~20-30% |
| Post-CPC Fraction | ~60% | ~70-80% |
| Final Purified this compound | ~45% | >99.0% |
Conclusion
The protocols described provide a comprehensive framework for the isolation, purification, and characterization of this compound from Echium plantagineum to generate a high-purity certified reference material. The critical step of separating this compound from its isomers using a neutral pH HPLC method is highlighted, ensuring the accuracy and reliability of the resulting standard. The analytical data presented serve as a benchmark for the successful preparation of this compound CRM for use in research and regulatory applications.
References
- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Isolation of this compound and Its C-7 Isomers from Echium plantagineum L" by Michał Gleńsk, Marta K. Dudek et al. [egrove.olemiss.edu]
- 3. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Echimidine and its N-oxide in Herbal Supplements: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the analytical methodologies for the quantification of Echimidine and its N-oxide, two pyrrolizidine alkaloids (PAs) of significant toxicological concern, in herbal supplements. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, regulatory bodies worldwide have set stringent limits on the presence of these compounds in food and medicinal products.[1][2][3] Accurate and sensitive analytical methods are therefore crucial for ensuring the safety and quality of herbal supplements.
The primary analytical technique for the quantification of this compound and its N-oxide is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity in complex matrices.[1][4] This document outlines detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, along with a summary of reported quantitative data for these analytes in various herbal products.
Quantitative Data Summary
The concentration of this compound and its N-oxide can vary significantly depending on the plant species, geographical origin, harvesting time, and the manufacturing process of the herbal supplement. The following table summarizes reported concentrations of these PAs in different matrices.
| Matrix | Analyte | Concentration Range | Reference |
| Herbal Infusions (Nettle) | This compound | Up to 568 µg/kg | |
| Herbal Infusions (Borage and Comfrey) | Total PAs (including this compound) | > 50,000 µg/kg | |
| Echium plantagineum (Foliage) | This compound N-oxide | Among the most abundant PANOs | |
| Echium vulgare (Pollen) | Total PAs (N-oxides are the main form) | 8,000 - 14,000 ppm (0.8% - 1.4%) | |
| Honey from Echium spp. | This compound N-oxide | Average of 318.39 µg/kg |
Experimental Protocols
Accurate quantification of this compound and its N-oxide necessitates meticulous sample preparation to remove interfering matrix components, followed by sensitive instrumental analysis.
Sample Preparation: Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) Clean-up
This protocol is a widely used method for the extraction and purification of PAs from solid herbal materials.
Materials:
-
Homogenized herbal supplement sample
-
Extraction Solution: 0.05 M Sulfuric acid in 50% Methanol (v/v)
-
Zinc dust (for reduction of N-oxides, if required)
-
Oasis MCX SPE cartridges
-
Methanol
-
Water
-
Elution Solvent: 5% Ammonium hydroxide in Methanol
-
Centrifuge
-
Vortex mixer
Protocol:
-
Weigh 1-2 g of the homogenized herbal supplement into a centrifuge tube.
-
Add 20 mL of the extraction solution.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000-5000 g for 10 minutes.
-
Collect the supernatant.
-
Optional Step for Total PA Content (Reduction of N-oxides): To determine the total PA content (free base and N-oxide), the N-oxides can be reduced to their corresponding tertiary amines. Add approximately 1 g of zinc dust to the extract and let it stand overnight. The following day, shake for 30 minutes and centrifuge.
-
SPE Clean-up:
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering substances.
-
Elute the PAs with 6 mL of the elution solvent (e.g., ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% ammonium hydroxide and 1% triethylamine or 5% ammonia in methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Analytical Method: Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides the high sensitivity and selectivity required for the quantification of this compound and its N-oxide at low levels.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)
-
Column Temperature: 40 °C
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and this compound N-oxide need to be optimized. For this compound, a common fragment ion is m/z 220.
Quantification:
-
Quantification is typically performed using an external calibration curve prepared with certified reference standards of this compound and this compound N-oxide.
-
Matrix-matched calibration standards are recommended to compensate for matrix effects.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of this compound and its N-oxide.
Caption: General experimental workflow for this compound and its N-oxide analysis.
Caption: Solid-Phase Extraction (SPE) clean-up steps.
References
In Vivo Toxicokinetics of Echimidine in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echimidine is a pyrrolizidine alkaloid (PA) found in several plant species, notably in the Boraginaceae family. PAs are a class of phytotoxins that can cause significant hepatotoxicity in both humans and animals. The toxicity of many PAs, including this compound, is dependent on their metabolic activation in the liver to reactive pyrrolic metabolites. Understanding the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for assessing its potential risk to human and animal health.
Data Presentation
Quantitative Toxicity Data
While comprehensive toxicokinetic parameters for this compound are not publicly available, acute toxicity data from in vivo studies in rats have been determined.
| Compound | Assay Type | Species/Strain | Endpoint | Result |
| This compound | Acute Oral Toxicity | Male Wistar Rats | LD50 | 518 mg/kg body weight[1] |
LD50: The dose that is lethal to 50% of the tested population.
Metabolic Pathways
The toxicity of this compound is intrinsically linked to its metabolic activation. This compound often exists in plants as its N-oxide, which is less toxic. However, following ingestion, this compound N-oxide can be reduced to the parent alkaloid, this compound, by gut microbiota and hepatic enzymes. This compound then undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive dehydropyrrolizidine alkaloid (DHPA) metabolites. These electrophilic metabolites can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and hepatotoxicity.[2]
Metabolic activation of this compound N-oxide.
Experimental Protocols
The following are detailed protocols for conducting in vivo toxicokinetic studies of this compound in rats. These are generalized procedures that should be adapted based on specific experimental goals and in compliance with institutional animal care and use guidelines.
Protocol 1: In Vivo Toxicokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral or intravenous administration.
Materials:
-
Male and female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound (analytical standard)
-
Vehicle for dosing (e.g., water, saline, or a suitable suspension vehicle)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for intravenous administration)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation for quantifying this compound and its metabolites (e.g., LC-MS/MS)
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of Echimidine and Its Isomers in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of echimidine and its structural isomers during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and its isomers co-elute in my reversed-phase HPLC analysis?
A1: Co-elution of this compound and its isomers, such as lycopsamine, intermedine, echihumiline, and hydroxymyoscorpine, is a common issue under standard reversed-phase HPLC conditions, especially when using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid).[1][2][3] The acidic environment protonates the nitrogen atom in the pyrrolizidine ring, leading to similar charge states and hydrodynamic radii among the isomers, thus reducing the chromatographic selectivity and causing them to elute together.[1]
Q2: What is the most critical parameter to adjust for separating these co-eluting isomers?
A2: The most critical parameter is the mobile phase pH.[1] Shifting from an acidic to a neutral or slightly basic mobile phase (pH 6.8 or higher) is the most effective strategy to achieve baseline separation. This change in pH alters the ionization state of the alkaloids, enhancing the subtle structural differences between the isomers and allowing for their resolution on the column.
Q3: Which type of HPLC column is recommended for this separation?
A3: Core-shell C18 columns, such as the Kinetex Evolution C18, have shown excellent performance and enhanced selectivity for the separation of this compound and its isomers. These columns provide higher efficiency and better resolution compared to traditional fully porous particle columns.
Q4: I am working with the N-oxide forms of these alkaloids. Do the same separation principles apply?
A4: Yes, the same principles apply. This compound N-oxide and its isomers also tend to co-elute under acidic conditions. Utilizing a neutral to slightly basic mobile phase is also crucial for the successful separation of the N-oxide forms.
Q5: How can I confirm the identity of each separated isomer peak?
A5: Due to the isomeric nature of these compounds (same molecular weight), mass spectrometry (MS) is essential for confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For unambiguous identification of each specific isomer, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique.
Troubleshooting Guide
This guide provides a systematic approach to resolving the co-elution of this compound and its isomers.
Problem: A single, broad, or shouldered peak is observed where multiple isomers are expected.
Initial Assessment:
-
Confirm Co-elution: Use a Diode Array Detector (DAD) to check for peak purity. A non-homogenous spectrum across the peak suggests the presence of multiple components. If available, mass spectrometry can reveal multiple species with the same mass-to-charge ratio under the single chromatographic peak.
-
Review Current Method: Check if your mobile phase is acidic. An acidic mobile phase is a common cause of co-elution for these compounds.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Increase the pH of the aqueous mobile phase to a neutral or slightly basic range (pH 6.8 - 8.0). Use a suitable buffer like ammonium formate or ammonium acetate. | Alters the ionization state of the isomers, increasing selectivity. |
| Column Chemistry | If pH adjustment is insufficient, consider a different stationary phase. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity. | Different stationary phases provide alternative interaction mechanisms with the analytes. |
| Organic Modifier | Switch the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice versa). | This can alter the elution order and improve resolution by changing the selectivity. |
| Temperature | Optimize the column temperature. Increasing the temperature can improve efficiency and may alter selectivity, while decreasing it can enhance retention and potentially improve resolution. | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. |
| Gradient Profile | Adjust the gradient slope. A shallower gradient provides more time for the separation to occur and can improve the resolution of closely eluting peaks. | A slower increase in the organic solvent percentage can enhance the separation of isomers. |
| Flow Rate | Decrease the flow rate. This can lead to narrower peaks and improved resolution, although it will increase the analysis time. | Lower flow rates can improve column efficiency. |
Experimental Protocols
Analytical HPLC-MS/MS Method for Separation of this compound and its Isomers
This method is suitable for the identification and quantification of this compound and its isomers in plant extracts and other matrices.
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Kinetex Evolution C18, 2.6 µm, 100 Å, 100 x 2.1 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 398.2 [M+H]⁺ for this compound/Isomers |
| Product Ions | To be determined based on instrument optimization |
Sample Preparation: Reduction of N-oxides to Free Bases
For the analysis of the free base forms of the alkaloids from a plant extract that may contain N-oxides:
-
The plant extract containing the pyrrolizidine alkaloid N-oxides is dissolved in 2M sulfuric acid.
-
Zinc dust is added in small portions with stirring.
-
The reaction mixture is stirred for at least 2 hours at room temperature.
-
The mixture is then filtered to remove excess zinc.
-
The pH of the filtrate is adjusted to ~9 with a concentrated ammonia solution.
-
The free base alkaloids are then extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The organic extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness.
-
The residue is reconstituted in the initial mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound and its isomers.
Caption: Logical troubleshooting guide for resolving co-elution of this compound isomers.
References
Technical Support Center: Optimization of Mobile Phase for Echimidine Isomer Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful separation of Echimidine and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound isomers co-elute under standard HPLC conditions?
A1: this compound and its C-7 isomers, such as echihumiline and hydroxymyoscorpine, possess very similar physicochemical properties.[1][2] Under conventional reversed-phase HPLC conditions using acidic mobile phases (e.g., with 0.05% trifluoroacetic acid or 0.1% formic acid), these isomers often appear as a single chromatographic peak.[3][4] This co-elution occurs because the protonation of the nitrogen centers in an acidic environment can reduce the chromatographic selectivity between the isomers.[3] This can lead to a significant overestimation of the actual this compound content, potentially impacting toxicological assessments.
Q2: What is the most critical experimental parameter to optimize for resolving these co-eluting isomers?
A2: The most critical parameter is the mobile phase pH . Shifting from an acidic to a neutral or slightly basic mobile phase (pH 6.8 or higher) is essential to achieve baseline or near-baseline resolution of the isomeric compounds. This change in pH alters the ionization state of the molecules, which enhances the subtle structural differences between the isomers and allows for their effective separation on the column.
Q3: Which type of HPLC column is most effective for separating this compound and its isomers?
A3: Core-shell reversed-phase columns have demonstrated superior performance for this specific separation challenge. Specifically, stationary phases like the Kinetex Evolution C18 are highly recommended for their enhanced selectivity towards these isomeric pyrrolizidine alkaloids. The high efficiency of these columns is crucial for resolving structurally similar compounds.
Q4: How can I improve poor peak shape (e.g., tailing or broadening) for my this compound peaks?
A4: Poor peak shape can result from several factors, including secondary interactions with the stationary phase or improper mobile phase composition. To address this, ensure your mobile phase is well-prepared and consider the following:
-
Use of Modifiers: For pyrrolizidine alkaloids, ion-pairing agents like hexane-1-sulfonic acid have been shown to improve peak symmetry.
-
Proper Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection.
-
Column Health: Verify that the column is not degraded or clogged.
Q5: How can I definitively confirm the identity of each separated isomeric peak?
A5: A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for unambiguous identification.
-
LC-MS/MS: Provides exceptional mass accuracy to confirm the elemental composition. While isomers have identical molecular weights, their fragmentation patterns in tandem MS (MS²) can differ due to structural variations.
-
NMR Spectroscopy: Is essential for definitively determining the structure of each isolated isomer.
Q6: Does column temperature affect the separation of pyrrolizidine alkaloid isomers?
A6: Yes, for some pyrrolizidine alkaloids, adjusting the column temperature can be a crucial optimization step. For instance, operating at a low temperature (e.g., 5 °C) has been successfully used to resolve key isomeric PAs like lycopsamine, indicine, and intermedine, which have identical MS/MS spectra. This approach could be explored for this compound separation if pH optimization alone is insufficient.
Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve common issues encountered during the separation of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Isomer Peaks (Co-elution) | 1. Inappropriate Mobile Phase pH: Using an acidic mobile phase (e.g., containing formic or trifluoroacetic acid) reduces selectivity. | 1. Adjust Mobile Phase pH: Switch to a neutral or slightly basic mobile phase. A buffer at pH 6.8 or higher is highly effective. Use a buffer like ammonium formate or lithium phosphate. |
| 2. Inadequate Column Selectivity: Standard C18 columns may not provide sufficient resolving power for these isomers. | 2. Use a High-Selectivity Column: Employ a core-shell C18 column (e.g., Kinetex Evolution C18) known for its high efficiency and selectivity for these compounds. | |
| 3. Suboptimal Organic Modifier: The choice and gradient of the organic solvent (e.g., acetonitrile, methanol) may not be optimal. | 3. Optimize Gradient Program: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. | |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary Interactions: The basic nature of the alkaloids can cause interactions with residual silanols on the stationary phase. | 1. Use Mobile Phase Additives: Incorporate an ion-pairing agent (e.g., hexane-1-sulfonic acid) to improve peak symmetry. Ensure the mobile phase pH is controlled with a suitable buffer. |
| 2. Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. | 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. | |
| 3. Column Contamination or Degradation: A dirty or old column can lead to poor peak shapes. | 3. Clean or Replace the Column: Follow the manufacturer's instructions for column washing. If performance does not improve, replace the column. | |
| Low Sensitivity in LC-MS/MS Analysis | 1. Poor Ionization: The mobile phase composition may not be optimal for electrospray ionization (ESI). | 1. Optimize Mobile Phase for MS: While neutral/basic pH is needed for separation, ensure the modifier is MS-friendly (e.g., ammonium formate). Acidification post-column may be an option if sensitivity is severely compromised, but this adds complexity. |
| 2. Incorrect MS Parameters: The precursor/product ion transitions and collision energy may not be optimized. | 2. Optimize MS Parameters: Perform an infusion of a pure standard to determine the optimal precursor/product ions and collision energy for each isomer. |
Data Presentation: Chromatographic Conditions
The following tables summarize recommended starting conditions for the separation of this compound N-oxide and its isomers. Note that these should be optimized for your specific instrument and application.
Table 1: Analytical HPLC-MS/MS Parameters
| Parameter | Value |
|---|---|
| HPLC System | UHPLC/HPLC System |
| Column | Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 414.2 [M+H]⁺ |
| Product Ions | To be determined based on instrument optimization |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
|---|---|
| HPLC System | Preparative HPLC System |
| Column | "Core-shell" RP HPLC column (e.g., Kinetex EVO C18) |
| Mobile Phase Buffer | 32 mM lithium phosphate, adjusted to pH 7.2 |
| Organic Modifier | Acetonitrile |
| Gradient | 10% to 20% Acetonitrile over 14.4 min |
| Flow Rate | 20 mL/min |
| Sample Injection | 60 mg per run |
Experimental Protocols
Protocol 1: Analytical HPLC-MS/MS Method for Isomer Separation
This method is suitable for the identification and quantification of this compound N-oxide and its isomers.
-
Mobile Phase Preparation:
-
Prepare a 10 mM Ammonium Formate solution in LC-MS grade water.
-
Adjust the pH of the solution to 6.8 using formic acid or ammonium hydroxide.
-
Designate this as Mobile Phase A.
-
Use LC-MS grade Acetonitrile as Mobile Phase B.
-
-
System Preparation:
-
Install a Kinetex Evolution C18 column (50 x 2.1 mm, 2.6 µm) and set the column temperature to 40 °C.
-
Equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.3 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the sample extract in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Run:
-
Inject 5 µL of the prepared sample.
-
Run the gradient: 5% B to 95% B over 10 minutes.
-
Monitor the elution using a mass spectrometer in positive ESI mode, targeting the precursor ion m/z 414.2 [M+H]⁺.
-
Protocol 2: Reduction of N-oxides to Free Bases for Analysis
In plant extracts, this compound and its isomers are often present predominantly as N-oxides. A reduction step can be used to analyze the corresponding free base forms.
-
Extraction: Extract the pyrrolizidine alkaloids from the plant material using a suitable solvent like methanol.
-
Reduction:
-
Add zinc dust to the plant extract.
-
Acidify the solution with sulfuric acid to facilitate the reduction of N-oxides to their tertiary amine (free base) forms.
-
-
Purification:
-
After the reaction, make the solution alkaline with sodium carbonate.
-
Extract the free base alkaloids with an organic solvent such as ethyl acetate.
-
Evaporate the solvent to yield a crude mixture of the reduced alkaloids, which can then be analyzed by HPLC.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound isomers.
Method Development Logic Diagram
Caption: Key considerations for method development.
References
- 1. "Isolation of this compound and Its C-7 Isomers from Echium plantagineum L" by Michał Gleńsk, Marta K. Dudek et al. [egrove.olemiss.edu]
- 2. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Echimidine Extraction from Plant Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Echimidine extraction from plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most common methods for extracting this compound, a pyrrolizidine alkaloid (PA), from plant materials include conventional solvent extraction techniques like maceration and Soxhlet extraction, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2][3] The choice of method often depends on the desired efficiency, extraction time, and solvent consumption.[2][3]
Q2: Which solvents are most effective for this compound extraction?
A2: Polar solvents are generally the most effective for extracting PAs like this compound and their N-oxides. Acidified methanol or ethanol solutions are widely used. The addition of a small amount of acid, such as hydrochloric acid or tartaric acid, can improve the extraction efficiency by converting the alkaloids into their more soluble salt forms.
Q3: What are the critical parameters to optimize for efficient this compound extraction?
A3: Several parameters significantly influence the extraction efficiency of this compound. These include the choice of solvent, solvent-to-solid ratio, extraction temperature, and extraction time. For methods like UAE and MAE, parameters such as ultrasonic power and frequency, or microwave power, are also crucial.
Q4: How can I convert this compound N-oxides to their free base form during extraction?
A4: this compound often exists in the plant as both the free base and the N-oxide. To analyze the total this compound content, a reduction step is often employed to convert the N-oxides to the free base. This is typically achieved by adding a reducing agent, such as zinc dust, to an acidified extract.
Q5: Are there any known issues with the stability of this compound during extraction?
A5: While specific data on the thermal degradation of this compound during extraction is limited, prolonged exposure to high temperatures, as in conventional reflux or Soxhlet extraction, can potentially lead to the degradation of thermolabile compounds. Modern techniques like UAE and MAE often offer the advantage of shorter extraction times, which can help minimize thermal degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | This compound and its N-oxide are polar compounds. Ensure you are using a polar solvent like methanol, ethanol, or acidified water. Non-polar solvents are generally ineffective. |
| Incorrect pH | The extraction efficiency of alkaloids is often pH-dependent. Acidifying the extraction solvent (e.g., with 0.5 N HCl or 1% tartaric acid in methanol) can significantly improve the yield by converting alkaloids to their more soluble salts. |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to fully extract the analyte. Experiment with increasing the solvent-to-solid ratio. Ratios between 10:1 and 35:1 (mL/g) are commonly reported for PA extraction. |
| Inadequate Extraction Time or Temperature | Extraction is a time and temperature-dependent process. For maceration, ensure sufficient soaking time. For UAE and MAE, optimize the sonication or microwave time and temperature according to the specific protocol. Increasing temperature can enhance extraction but may also lead to degradation if excessive. |
| Inefficient Cell Wall Disruption | The plant matrix can be challenging to penetrate. Ensure the plant material is finely ground to increase the surface area for extraction. For difficult matrices, techniques like UAE can be particularly effective at disrupting cell walls through cavitation. |
| Presence of N-oxides not accounted for | A significant portion of this compound may be present as N-oxides. If your analytical method only detects the free base, your yield will appear low. Incorporate a reduction step with zinc dust in an acidic medium to convert N-oxides to the free base for total this compound quantification. |
Co-elution of Isomers
| Possible Cause | Troubleshooting Step |
| Isomeric Interference | This compound is known to co-elute with its C-7 isomers, such as echihumiline and hydroxymyoscorpine, under standard acidic HPLC conditions. This can lead to an overestimation of the actual this compound content. |
| Inadequate Chromatographic Resolution | The analytical method may not be capable of separating the isomers. Optimize your HPLC method. Using a core-shell RP-HPLC column and a buffered mobile phase at a neutral or slightly basic pH (e.g., pH 6.8 or higher) has been shown to resolve this compound from its isomers. |
Matrix Effects in Analysis
| Possible Cause | Troubleshooting Step |
| Complex Plant Matrix | Plant extracts are complex mixtures containing various compounds that can interfere with the analysis of the target analyte (matrix effects), leading to signal suppression or enhancement in mass spectrometry. |
| Insufficient Sample Cleanup | The crude extract may require a cleanup step before analysis. Solid-Phase Extraction (SPE) is a common technique for purifying and concentrating PAs from complex matrices. Strong cation exchange (SCX) SPE cartridges are particularly effective for isolating basic compounds like alkaloids. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of pyrrolizidine alkaloids, including this compound.
Table 1: Comparison of Extraction Techniques for Pyrrolizidine Alkaloids
| Extraction Technique | Solvent | Temperature (°C) | Time | Typical Yield/Recovery | Reference |
| Maceration | Methanol/Water (1:1) with citric acid | Room Temperature | Several hours to days | Lower yields compared to other methods | |
| Soxhlet Extraction | Ethanol | Boiling point of solvent | 24 hours | Higher yield than maceration, but potential for thermal degradation | |
| Ultrasound-Assisted Extraction (UAE) | Methanol/0.2% HCl | Room Temperature | 10 - 40 min | High efficiency, shorter time. Yields can be significantly higher than conventional methods. | |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water (50:50) | 50 | 18 min | Generally higher efficiency and shorter time than UAE and conventional methods. | |
| Pressurized Liquid Extraction (PLE) | Strong acids (e.g., sulfuric acid) | Increased temperatures | - | High yields, especially for challenging matrices. |
Table 2: Influence of Solvent on Pyrrolizidine Alkaloid Extraction
| Plant Genus | Solvent | Extraction Method | Relative Yield | Reference |
| Symphytum | 1% Tartaric acid in methanol | Refluxing | High | |
| Senecio | Acidic solvents | - | Best yields | |
| Tussilago | Methanol/Water (1:1) with citric acid | Maceration | Best yields | |
| Alkanna | 0.5 N Hydrochloric acid | Grinding and soaking | - |
Experimental Protocols
Below are generalized methodologies for key extraction techniques. Researchers should optimize these protocols for their specific plant matrix and target compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 20 mL of methanol with 0.2% HCl) to achieve the desired solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath or use a probe-type sonicator.
-
Sonicate for a specified period (e.g., 30 minutes) at a controlled temperature.
-
-
Separation:
-
After extraction, separate the extract from the solid residue by centrifugation or filtration.
-
-
Concentration and Analysis:
-
The extract can be concentrated under reduced pressure if necessary and then analyzed by a suitable analytical method like HPLC-MS/MS.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place the powdered plant material (e.g., 1 g) into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 20 mL of 50% ethanol) and a magnetic stirring bar.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 200 W), temperature (e.g., 50°C), and extraction time (e.g., 15 minutes).
-
-
Separation and Analysis: Follow the same steps for separation, concentration, and analysis as described in the UAE protocol.
Protocol 3: Conventional Maceration
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place the powdered plant material in a sealed container.
-
Add the extraction solvent (e.g., methanol) at a specific solvent-to-solid ratio.
-
Allow the mixture to stand at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
-
-
Separation and Analysis: Follow the same steps for separation, concentration, and analysis as described in the UAE protocol.
Visualizations
The following diagrams illustrate the experimental workflows for different extraction techniques.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
Caption: Workflow for Conventional Maceration Extraction.
References
Stability of Echimidine and its N-oxide under different storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of echimidine and its N-oxide under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its N-oxide?
A1: The main degradation pathways for this compound N-oxide are reduction to its tertiary amine, this compound, and hydrolysis of its ester bonds.[1][2] this compound itself is susceptible to hydrolysis under acidic or basic conditions, which breaks the molecule into its constituent necine base and necic acids.[2] The N-oxide group of this compound N-oxide is also thermally sensitive and can be lost at elevated temperatures.[2]
Q2: What are the recommended long-term and short-term storage conditions for this compound and its N-oxide?
A2: For long-term storage, both this compound and this compound N-oxide should be stored at temperatures of -20°C or lower.[1] Some suppliers recommend storing this compound N-oxide at temperatures below -15°C, with some even suggesting -86°C in a well-sealed container, preferably under an inert atmosphere. For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures is not advised. Both compounds, often supplied as hygroscopic solids, must be protected from moisture.
Q3: How does pH affect the stability of this compound and its N-oxide in solution?
A3: The stability of both compounds is pH-dependent. This compound N-oxide is a weak base and is more stable in acidic conditions (typically below pH 5) where it can be protonated to form a more stable hydroxyammonium species. However, under strongly acidic or basic conditions, both this compound and its N-oxide are susceptible to hydrolysis of their ester linkages. Therefore, for general analytical purposes, maintaining a neutral pH is recommended unless the experimental design requires otherwise.
Q4: Which solvents are recommended for preparing solutions of this compound and its N-oxide?
A4: The choice of solvent can significantly impact the stability of these compounds. As a general principle, N-oxides are more stable in polar protic solvents like water and alcohols due to the formation of stable hydrogen bonds. For analytical purposes, high-purity acetonitrile or methanol are often good choices. It is crucial to perform a stability study in the specific solvent system you plan to use for your experiments to ensure the compound's integrity over the course of your analysis.
Q5: Is it advisable to analyze this compound N-oxide using Gas Chromatography (GC)?
A5: Direct analysis of this compound N-oxide by Gas Chromatography-Mass Spectrometry (GC-MS) is not recommended. The N-oxide functional group is thermally labile, and the high temperatures used in the GC inlet and column can cause its decomposition, leading to inaccurate results. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of this compound N-oxide as it avoids thermal degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of signal over time in prepared samples | Instability of this compound or its N-oxide in the chosen solvent or at the storage temperature. | Prepare fresh samples for each analysis. If samples must be stored, keep them at ≤ -15°C and protect them from light. It is also advisable to perform a time-course stability study in your specific sample matrix. |
| Appearance of an unexpected peak corresponding to this compound when analyzing this compound N-oxide | Reduction of the N-oxide to the tertiary amine. | This is a common degradation pathway. Ensure that solvents and reagents are free of reducing agents. Avoid high temperatures during sample preparation and analysis. If analyzing complex matrices, consider that matrix components may induce reduction. |
| Appearance of multiple unexpected peaks in the chromatogram | Degradation of the analyte. | This could be due to hydrolysis or other degradation pathways. Use HPLC-MS/MS to identify the molecular weights of the new peaks to determine if they correspond to expected degradation products like the necine base or necic acids. Ensure the mobile phase is at a neutral or slightly acidic pH and consider using a different column chemistry. |
| Low or no signal of this compound N-oxide in a freshly prepared standard solution | Degradation during sample preparation or incorrect storage of the standard. | Prepare solutions in high-purity solvents like acetonitrile or methanol and avoid strongly acidic or basic conditions. Always store the standard at ≤ -20°C and protect it from light. Allow the vial to reach room temperature before opening to prevent condensation. |
Stability Summary Tables
While specific, publicly available quantitative kinetic data for the degradation of this compound and its N-oxide is limited, the following tables summarize their qualitative stability under different conditions based on known properties of pyrrolizidine alkaloids. Researchers should perform their own stability studies to obtain quantitative data for their specific experimental conditions.
Table 1: Qualitative Stability of this compound N-oxide in Solution
| Condition | Stability | Primary Degradation Products |
| Neutral pH (in Acetonitrile/Methanol) | Relatively Stable | Minimal degradation |
| Acidic pH (<5) | Generally Stable (protonated form) | Potential for slow hydrolysis of ester groups under harsh conditions. |
| Strongly Acidic/Basic pH | Susceptible to degradation | Hydrolysis products (necine base and necic acids). |
| Elevated Temperature (in solution) | Degradation may be accelerated | This compound (via reduction) and other decomposition products. |
| Exposure to Light | Susceptible to photodegradation | Potential formation of N-centered radical cations and subsequent oxidation products. |
Table 2: Recommended Storage Conditions
| Compound | Form | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| This compound | Solid | 2-8°C, protected from moisture | ≤ -20°C, dry, protected from light |
| Solution | 2-8°C, protected from light | ≤ -20°C, protected from light | |
| This compound N-oxide | Solid | 2-8°C, protected from moisture | ≤ -15°C (ideally ≤ -20°C), dry, protected from light. |
| Solution | 2-8°C, protected from light | ≤ -15°C, protected from light. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound and its N-oxide
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is typically to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of the this compound or this compound N-oxide standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions (in separate aliquots of the stock solution):
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for specified time points (e.g., 2, 6, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for specified time points. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat in an oven at 70°C for a specified period. Also, expose the solid standard to the same conditions.
-
Photodegradation: Expose an aliquot of the stock solution to UV and/or visible light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC-MS/MS method.
4. Data Analysis:
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products relative to the control sample.
Visualizations
References
Technical Support Center: Method Development for Resolving Echimidine and Echihumiline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical resolution of Echimidine and its isomer, Echihumiline. These pyrrolizidine alkaloids are known to co-elute under standard chromatographic conditions, posing a significant challenge for accurate quantification.
Troubleshooting Guide
Encountering issues with the separation of this compound and Echihumiline is common. This guide outlines potential problems, their likely causes, and actionable solutions to overcome these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete Co-elution of this compound and Echihumiline | Use of an acidic mobile phase (e.g., with 0.1% formic acid or 0.05% trifluoroacetic acid).[1][2][3] | The most critical parameter to adjust is the mobile phase pH. Switch to a neutral or slightly basic mobile phase with a pH of 6.8 or higher.[1][2] This alters the ionization state of the alkaloids, enhancing selectivity. |
| Poor Peak Shape or Tailing | Inappropriate column chemistry or secondary interactions with the stationary phase. | Utilize a high-performance core-shell C18 column, which has shown excellent performance for this separation. Consider a column with a different stationary phase (e.g., C8, C12) if issues persist, though C18 is generally recommended. |
| Inadequate Resolution (Peaks are not baseline separated) | Suboptimal mobile phase composition or gradient. Column temperature may not be optimized. | Fine-tune the mobile phase gradient. A shallow gradient can improve the separation of closely eluting isomers. Optimize the column temperature; operating at a lower temperature (e.g., 5°C) has been shown to improve the resolution of pyrrolizidine alkaloid stereoisomers. |
| Low Signal Intensity or Poor Sensitivity | Inefficient ionization in the mass spectrometer source. Suboptimal detection parameters. | Ensure the use of an appropriate ionization technique, such as positive electrospray ionization (ESI+). Optimize mass spectrometry parameters, including precursor and product ions, for maximum sensitivity. |
| Unresolved Peak Containing Echihumiline and Hydroxymyoscorpine | These two isomers are particularly challenging to separate from each other even under optimized conditions that resolve this compound. | While complete baseline separation of Echihumiline and Hydroxymyoscorpine from each other is difficult with the described HPLC method, their combined peak is resolved from this compound at a pH of 6.8. For individual quantification, further method development, potentially with alternative chromatographic techniques or columns, would be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why do this compound and Echihumiline co-elute under standard acidic HPLC conditions?
Under acidic conditions, the nitrogen atoms in the pyrrolizidine ring of both isomers become protonated. This minimizes the subtle structural differences between the molecules, leading to nearly identical retention times on a reversed-phase column and resulting in co-elution.
Q2: What is the key to separating this compound from its isomers?
The crucial factor is the pH of the mobile phase. By increasing the pH to neutral or slightly basic (pH ≥ 6.8), the alkaloids are in their free base form, which accentuates their structural differences and allows for chromatographic separation.
Q3: Which HPLC column is recommended for this separation?
A core-shell C18 column is highly recommended for resolving this compound and its isomers. These columns provide high efficiency and have demonstrated excellent selectivity for these compounds.
Q4: Can I resolve all three isomers: this compound, Echihumiline, and Hydroxymyoscorpine?
Using the recommended method with a mobile phase at pH 6.8, you can successfully separate this compound from a single peak containing both Echihumiline and Hydroxymyoscorpine. The complete resolution of Echihumiline and Hydroxymyoscorpine from each other is more challenging and may require further specialized method development.
Q5: How can I confirm the identity of the separated peaks?
High-resolution mass spectrometry (HRMS) is essential for confirming the identity of the peaks by providing accurate mass measurements. For unambiguous structural elucidation and to differentiate between the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.
Experimental Protocol: HPLC-MS/MS Method
This protocol is designed for the analytical separation and quantification of this compound and its isomers.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | UPLC or HPLC system compatible with mass spectrometry |
| Column | Core-shell C18 (e.g., Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 398.2 [M+H]⁺ (for this compound/Echihumiline) or 414.2 [M+H]⁺ (for their N-oxides) |
| Product Ions | To be determined based on instrument optimization |
| Collision Energy | Optimized for each specific transition |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound and its isomers.
Troubleshooting Logic
Caption: Key decision points for troubleshooting isomer separation.
References
Technical Support Center: Optimization of Zinc Dust Reduction for Echimidine N-oxide Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of zinc dust reduction for the analysis of Echimidine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of zinc dust reduction in the analysis of this compound N-oxide?
A1: Zinc dust reduction is a chemical method used to convert pyrrolizidine alkaloid N-oxides (PANO), such as this compound N-oxide, into their corresponding tertiary amine parent alkaloids (PAs). This procedure is typically employed when the analytical goal is to determine the "total" PA content in a sample, which includes both the free base and the N-oxide forms. By reducing the N-oxides, both forms can be analyzed as a single entity, the parent PA.[1][2] It is important to note that modern analytical techniques like LC-MS/MS are often preferred as they can typically measure both the N-oxide and the free base forms in a single analysis without a reduction step.[2]
Q2: What is the general chemical principle behind the zinc dust reduction of this compound N-oxide?
A2: The reduction of this compound N-oxide with zinc dust is a classic deoxygenation reaction. In an acidic medium, zinc acts as a reducing agent, donating electrons to the N-oxide functional group. This process removes the oxygen atom from the nitrogen, converting the N-oxide back to the tertiary amine, which is this compound. The acidic environment facilitates the reaction.
Q3: When should I consider using zinc dust reduction for my analysis?
A3: Zinc dust reduction is a valid analytical strategy when the objective is to quantify the total concentration of a specific pyrrolizidine alkaloid and its corresponding N-oxide, without needing to know their individual concentrations.[1] This approach can be useful in initial screenings or when historical methods are being replicated. However, if the distinct biological activity or concentration of this compound N-oxide itself is of interest, this method is unsuitable.[1]
Q4: Are there any alternatives to zinc dust for the reduction of this compound N-oxide?
A4: While zinc dust in an acidic solution is a well-established method, other reducing agents have been mentioned in the literature for the reduction of PA N-oxides, such as lithium aluminum hydride (LiAlH₄), particularly in the context of sample preparation for gas chromatography. Additionally, a redox resin can be used to confirm the N-oxide character of analytes by observing the formation of the corresponding parent PAs.
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Reduction of this compound N-oxide
| Possible Cause | Recommended Solution |
| Insufficient amount of zinc dust | Increase the amount of zinc dust added to the acidic extract. While some protocols suggest "about 1 g," this may need to be optimized based on the sample matrix and expected N-oxide concentration. |
| Inadequate reaction time | Extend the reaction time. Protocols vary from 30 minutes to overnight. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. |
| Incorrect pH of the reaction mixture | Ensure the solution is sufficiently acidic. The reduction is typically carried out in a dilute acid like 0.05 M sulfuric acid or 2M HCl. The acidic environment is crucial for the reaction to proceed. |
| Poor quality or passivated zinc dust | Use fresh, high-purity zinc dust. Old or improperly stored zinc dust can have an oxide layer on its surface, reducing its reactivity. |
| Presence of interfering substances in the sample matrix | Enhance the sample cleanup procedure before the reduction step. Interfering compounds can consume the reducing agent or inhibit the reaction. |
Issue 2: Formation of Precipitates After Reduction
| Possible Cause | Recommended Solution |
| Precipitation of zinc hydroxide during basification | After the reduction and filtration to remove excess zinc dust, if a white precipitate (likely zinc hydroxide) forms upon basification (e.g., with ammonium hydroxide to pH 10), it should be filtered out before proceeding with the extraction of the parent alkaloid. |
| Co-precipitation of the analyte with insoluble matrix components | Adjust the pH and solvent composition of the solution to ensure the analyte remains in solution. Centrifugation and filtration are key steps to remove any particulate matter. |
Issue 3: Degradation of the Target Analyte (this compound)
| Possible Cause | Recommended Solution |
| Harsh reaction conditions (e.g., excessive heat) | Avoid heating the sample extract during the reduction process, as PAs can be thermally labile. Conduct the reaction at ambient temperature. |
| Side reactions due to overly acidic or basic conditions | Carefully control the pH during the reduction and subsequent workup steps. Extreme pH values can lead to the degradation of the target alkaloid. |
Experimental Protocols
General Protocol for Zinc Dust Reduction of this compound N-oxide
This protocol is a generalized procedure for the reduction of this compound N-oxide to this compound for the determination of total this compound content.
-
Sample Extraction:
-
Homogenize the sample material (e.g., plant material, honey).
-
Extract the PAs and PA N-oxides using an acidic aqueous solution (e.g., 0.05 M H₂SO₄). The extraction can be facilitated by shaking or sonication.
-
Centrifuge the mixture and filter the supernatant to remove solid particles.
-
-
Zinc Dust Reduction:
-
To the filtered acidic extract, add zinc dust (e.g., approximately 1 g per 20-40 mL of extract).
-
Allow the reduction to proceed for a specified period, which may range from 30 minutes to overnight, with occasional shaking.
-
-
Post-Reduction Cleanup:
-
After the reaction is complete, filter the solution to remove excess zinc dust and any precipitates.
-
Basify the filtrate to a pH of approximately 10 using a suitable base, such as 25% ammonium hydroxide. If a precipitate (e.g., zinc hydroxide) forms, filter the solution again.
-
The resulting basic aqueous solution contains the reduced this compound (and any originally present this compound).
-
-
Final Extraction and Analysis:
-
Perform a liquid-liquid extraction of the basified solution with an organic solvent like chloroform.
-
Alternatively, use solid-phase extraction (SPE) with a cation exchange cartridge for further purification.
-
The final extract can then be concentrated and reconstituted in a suitable solvent for analysis by techniques such as HPLC or LC-MS.
-
Data Presentation
Table 1: Summary of Zinc Dust Reduction Conditions from Literature
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Sample Matrix | Honey | Feed | Wheat and Flour |
| Acidic Solution | 0.05 M H₂SO₄ | 0.05 M H₂SO₄ | Dilute HCl |
| Amount of Zinc Dust | ~1 g | ~1 g | Not specified |
| Reaction Time | Overnight | Overnight | 0.5 hours |
| Post-Reduction Workup | SPE (MCX cartridges) | SPE (cation exchange) | Basification and LLE |
Visualizations
Caption: Experimental workflow for the zinc dust reduction of this compound N-oxide.
Caption: Troubleshooting guide for incomplete zinc dust reduction.
References
Technical Support Center: Refinement of Animal Models for Assessing Echimidine Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to assess the toxicity of echimidine, a pyrrolizidine alkaloid (PA) of significant interest due to its presence in certain plants and honey.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: We are observing high inter-animal variability in the toxic response to this compound in our rat study. What could be the cause and how can we mitigate this?
A1: High variability in response to this compound can stem from several factors. Consider the following troubleshooting steps:
-
Genetic Variability: Ensure that all animals are from a consistent and well-characterized strain (e.g., Wistar or Sprague-Dawley rats from a single supplier). Genetic differences can influence metabolic rates and susceptibility.
-
Animal Health Status: Underlying subclinical infections can impact liver function and an animal's response to hepatotoxins. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Gavage Technique: Improper oral gavage technique can lead to stress, esophageal or stomach injury, and inconsistent dosing. Ensure all personnel are proficient in this technique.
-
Food and Water Consumption: this compound can cause decreased food and water intake, particularly at higher doses[1]. This can lead to dehydration and weight loss, affecting the animal's overall health and response to the toxin. Monitor food and water consumption and body weight daily.
-
Dose Formulation: Ensure the this compound formulation is homogenous and stable. Inconsistent suspension can lead to variable dosing.
Q2: We observed unexpected mortality in our low-dose this compound group. What are the potential reasons?
A2: Unexpected mortality at lower doses is a serious concern. Here are some potential causes and actions:
-
Dosing Error: Double-check all dose calculations and the concentration of your dosing solution.
-
Animal Health: Pre-existing health conditions in a subset of animals could make them more susceptible. Review the health records of the animals that died.
-
Stress: Excessive stress from handling, housing conditions, or procedures can exacerbate toxicity.
-
Route of Administration: While oral gavage is common, ensure there was no accidental administration into the lungs, which can cause acute distress and death.
-
Cumulative Toxicity: If the study involves repeated dosing, even at low levels, cumulative effects can lead to severe toxicity over time.
Q3: Our in vitro results with this compound on hepatocytes do not correlate well with our in vivo findings. Why is there a discrepancy?
A3: This is a common challenge with PAs like this compound. The primary reason is the requirement for metabolic activation.
-
Metabolic Incompetence of In Vitro Models: Standard hepatocyte cultures often have low or absent activity of the cytochrome P450 enzymes necessary to bioactivate this compound into its toxic pyrrolic metabolites[2][3][4].
-
Refining In Vitro Systems: To improve correlation, consider using metabolically competent systems such as:
-
Primary hepatocytes co-cultured with other liver cell types to better mimic the in vivo microenvironment[5].
-
3D liver models or organ-on-a-chip systems that can maintain metabolic activity for longer periods.
-
Hepatocytes with induced or overexpressed specific CYP450 enzymes.
-
Q4: What are the expected clinical signs of this compound toxicity in rats?
A4: The severity of clinical signs is dose-dependent.
-
Low to Moderate Doses (≤ 160 mg/kg bw, acute): Clinical signs may be mild or absent. You might observe slight dehydration or reduced activity.
-
High Doses (≥ 518 mg/kg bw, acute): Expect marked clinical signs including:
-
Significant weight loss
-
Decreased food and water consumption
-
Lethargy and reduced activity
-
Signs of dehydration (e.g., positive skin fold test)
-
-
Chronic Exposure: In cases of prolonged exposure to lower doses, clinical signs may be more subtle and develop over time, such as failure to gain weight, poor coat condition, and eventually signs of liver failure like jaundice and ascites.
Data Presentation: Quantitative Toxicity Data for this compound
The following tables summarize key quantitative data from in vivo studies on this compound toxicity in Wistar rats.
Table 1: Acute Oral Toxicity of this compound in Male Wistar Rats
| Parameter | Value | Confidence Interval | Study Duration | Reference |
| LD50 | 518 mg/kg bw | 228.9 - 654.3 mg/kg bw | 72 hours |
Table 2: Subchronic Oral Toxicity of this compound in Wistar Rats
| Dose Group (mg/kg bw/day) | Sex | Key Findings | NOAEL | Reference |
| 0.6 | Male & Female | No adverse effects observed. | 2.5 mg/kg bw/day | |
| 1.2 | Male & Female | No adverse effects observed. | ||
| 2.5 | Male & Female | Slight, clinically insignificant alterations in white cell counts and serum ALT. No histopathological correlates. |
Experimental Protocols
This section provides detailed methodologies for key experiments in assessing this compound-induced hepatotoxicity in a rat model.
Protocol 1: In Vivo Assessment of this compound-Induced Hepatotoxicity in Rats
-
Animal Model:
-
Species and Strain: Male Wistar rats are a commonly used model.
-
Age and Weight: Use young adult rats (e.g., 8-10 weeks old) with a consistent weight range.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.
-
-
Dose Preparation and Administration:
-
Vehicle: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose in water.
-
Dose Levels: Select at least three dose levels based on existing data (e.g., a low dose with no expected effects, a high dose expected to produce toxicity, and an intermediate dose) and a vehicle control group.
-
Administration: Administer the this compound suspension or vehicle once daily via oral gavage. The volume should be consistent across all animals (e.g., 5-10 mL/kg).
-
-
Clinical Observations:
-
Observe animals at least twice daily for any clinical signs of toxicity, including changes in behavior, posture, coat condition, and signs of pain or distress.
-
Record body weight daily.
-
Measure food and water consumption daily.
-
-
Sample Collection:
-
At the end of the study period (e.g., 28 days for a subchronic study), anesthetize the animals and collect blood via cardiac puncture or from the abdominal aorta.
-
Immediately following blood collection, perform a necropsy and collect the liver and other relevant organs.
-
Weigh the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for molecular or biochemical analyses.
-
-
Biochemical Analysis:
-
Prepare serum from the collected blood.
-
Analyze serum for markers of liver injury, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Reference ranges for Wistar rats can be found in the literature.
-
-
Histopathological Examination:
-
Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope for evidence of liver injury, such as hepatocellular necrosis, inflammation, sinusoidal congestion, and bile duct hyperplasia.
-
A semi-quantitative scoring system can be used to grade the severity of the lesions.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Hepatotoxicity
The toxicity of this compound is initiated by its metabolic activation in the liver, leading to the formation of reactive metabolites that cause cellular damage.
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Toxicity of Echimidine and Lasiocarpine in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of two pyrrolizidine alkaloids, Echimidine and Lasiocarpine, in rat models. The information presented is collated from various experimental studies to support research and drug development efforts.
Executive Summary
This compound and Lasiocarpine are both hepatotoxic pyrrolizidine alkaloids that require metabolic activation to exert their toxic effects. However, experimental data from rat studies indicates that Lasiocarpine exhibits greater toxicity than this compound . This is evident in both acute and subchronic exposure scenarios. The primary mechanism of toxicity for both compounds involves bioactivation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules, causing cytotoxicity and genotoxicity.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for this compound and Lasiocarpine in rats.
Table 1: Acute Oral Toxicity in Rats
| Compound | LD50 (Median Lethal Dose) | Strain | Sex | Reference |
| This compound | 518 mg/kg bw | Wistar | Male | [1] |
| Lasiocarpine | 150 mg/kg bw | Not Specified | Not Specified | [2] |
Table 2: Subchronic Oral Toxicity in Wistar Rats (28-Day Study)[3]
| Parameter | This compound | Lasiocarpine |
| NOAEL (No Observed Adverse Effect Level) | ||
| - Male | 2.5 mg/kg bw/day | 0.6 mg/kg bw/day |
| - Female | 2.5 mg/kg bw/day | > 2.5 mg/kg bw/day |
| Body Weight Gain | No significant effect at doses up to 2.5 mg/kg bw/day. | Decreased in males at ≥ 1.2 mg/kg bw/day and in females at 2.5 mg/kg bw/day. |
| Serum ALT (Alanine Aminotransferase) | Slight, not clinically significant alterations at 2.5 mg/kg bw. | Slight, not clinically significant alterations at 2.5 mg/kg bw. |
| Histopathology | No treatment-related gross lesions or histopathology. | No treatment-related gross lesions or histopathology. |
| Clinical Signs | No treatment-related clinical signs. | No treatment-related clinical signs. |
Experimental Protocols
Acute Oral Toxicity (LD50) Determination for this compound[1]
-
Test Animals: Male Wistar rats.
-
Administration: Single oral gavage of this compound.
-
Dosage: A range of doses were administered to different groups of rats.
-
Observation Period: 72 hours post-dosing.
-
Endpoint: Mortality was recorded to calculate the LD50 value, the dose at which 50% of the animals died.
28-Day Subchronic Oral Toxicity Study[3]
-
Test Animals: Wistar rats, 10 per sex per group.
-
Administration: this compound or Lasiocarpine was administered daily in the diet.
-
Dosage Groups (this compound): 0, 0.6, 1.2, or 2.5 mg/kg bw/day.
-
Dosage Groups (Lasiocarpine): 0.6, 1.2, or 2.5 mg/kg bw/day (positive control).
-
Parameters Monitored: Survival, food consumption, clinical signs, body weight, hematology, serum chemistry (including ALT), gross lesions at necropsy, and histopathology.
-
Endpoint: Determination of the No Observed Adverse Effect Level (NOAEL) for each compound.
Signaling and Metabolic Pathways
The primary mechanism of toxicity for both this compound and Lasiocarpine is the metabolic activation in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4. This process converts the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular nucleophiles such as DNA and proteins, leading to cellular damage, genotoxicity, and ultimately hepatotoxicity. Detoxification pathways include hydrolysis of the ester linkages and N-oxidation of the parent compound.
Metabolic activation and detoxification pathways of this compound and Lasiocarpine.
Experimental Workflow for Toxicity Assessment
The general workflow for assessing the comparative toxicity of these compounds in rats involves a series of steps from compound administration to data analysis.
General experimental workflow for in vivo toxicity studies in rats.
References
Cross-Validation of HPLC and NMR for the Definitive Identification of Echimidine Isomers
A Comparative Guide for Researchers in Natural Products and Drug Development
The accurate identification and quantification of pyrrolizidine alkaloids (PAs) are critical in food safety and drug development due to their potential hepatotoxicity. Echimidine, a prominent PA found in various plant species, presents a significant analytical challenge due to the co-occurrence of its isomers, primarily echihumiline and hydroxymyoscorpine.[1][2][3] Standard analytical techniques often fail to distinguish between these isomers, leading to potential overestimation of this compound content and inaccurate toxicological assessments.[4] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the robust identification and differentiation of this compound isomers, supported by experimental data and protocols.
The Challenge of Co-elution in HPLC
Under conventional reversed-phase HPLC conditions utilizing acidic mobile phases (e.g., 0.1% formic acid or 0.05% trifluoroacetic acid), this compound and its isomers, echihumiline and hydroxymyoscorpine, exhibit nearly identical chromatographic behavior.[5] This results in a single, unresolved peak, making individual quantification impossible. The protonation of the nitrogen atoms in the acidic environment masks the subtle structural differences between the isomers, leading to their co-elution.
HPLC Method Optimization for Isomer Separation
Successful separation of this compound isomers via HPLC hinges on the careful optimization of the mobile phase pH and the selection of an appropriate stationary phase. Shifting to a neutral or slightly basic mobile phase (pH ≥ 6.8) is the most critical factor in achieving baseline or near-baseline resolution. This change in pH alters the ionization state of the alkaloids, accentuating their structural differences and enabling separation. Core-shell C18 columns are highly recommended for their enhanced efficiency and selectivity in this application.
Table 1: Comparative HPLC Parameters for this compound Isomer Analysis
| Parameter | Standard Acidic Conditions | Optimized Neutral/Basic Conditions |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 10 mM Ammonium Formate, pH 6.8 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Column | Standard C18 | Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mm |
| Elution Profile | Single co-eluting peak for this compound, echihumiline, and hydroxymyoscorpine. | Baseline or near-baseline separation of isomers. |
| Outcome | Inaccurate quantification, overestimation of this compound. | Accurate identification and quantification of individual isomers. |
Definitive Structural Elucidation by NMR Spectroscopy
While optimized HPLC can separate the isomers, NMR spectroscopy provides unambiguous structural identification. Following separation and purification of the individual isomers by preparative HPLC, 1D (¹H, ¹³C) and 2D (e.g., HMBC, HSQC) NMR experiments are employed for definitive structure elucidation. The chemical shifts of specific protons and carbons are characteristic for each isomer, allowing for their positive identification.
Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomer Identification in CDCl₃
| Proton | This compound | Echihumiline | Hydroxymyoscorpine |
| H-19 | 6.09 | 5.57 | 6.09 |
| H-2 | 5.85 | - | - |
| Methyl Protons | - | 1.88, 2.12 | 1.75, 1.76 |
Data sourced from Gleńsk et al. (2022).
The significant shielding of the H-19 proton in echihumiline (δ 5.57) compared to this compound and hydroxymyoscorpine (δ 6.09) is a key diagnostic feature. Additionally, the chemical shifts of the methyl groups and other protons provide a complete picture for unambiguous identification.
Experimental Protocols
Optimized Analytical HPLC-MS/MS Method
This method is suitable for the separation, identification, and quantification of this compound and its isomers.
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mm
-
Mobile Phase A: Water with 10 mM Ammonium Formate, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): 414.2 [M+H]⁺ (for N-oxides) or 398 [M+H]⁺ (for free bases)
NMR Spectroscopy Protocol
Following isolation of individual isomers by preparative HPLC:
-
Sample Preparation: Dissolve the purified isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectrometer: 500 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire 1D ¹H and ¹³C NMR spectra. For unambiguous assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
Data Analysis: Compare the acquired chemical shifts and coupling constants with published data for this compound, echihumiline, and hydroxymyoscorpine to confirm the identity of each isomer.
Cross-Validation Workflow
The cross-validation of HPLC and NMR is essential for the reliable identification of this compound isomers. The following workflow outlines this integrated approach.
References
- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Isolation of this compound and Its C-7 Isomers from Echium plantagineum L" by Michał Gleńsk, Marta K. Dudek et al. [egrove.olemiss.edu]
- 3. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of the Hepatotoxicity of Echimidine, Echihumiline, and Hydroxymyoscorpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hepatotoxicity of three structurally related pyrrolizidine alkaloids (PAs): echimidine, echihumiline, and hydroxymyoscorpine. PAs are a class of phytotoxins found in numerous plant species and are known contaminants in herbal remedies, teas, and honey, posing a significant risk of liver injury.[1] Understanding the comparative toxicity of these compounds is crucial for risk assessment and the development of safer botanical products. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying toxicological pathways.
Quantitative Hepatotoxicity Data
The direct cytotoxic effects of this compound, a mixture of its isomers echihumiline and hydroxymyoscorpine, and purified this compound were evaluated in primary cultures of rat hepatocytes. The following table summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of the substance required to inhibit the viability of 50% of the cells. A lower IC50 value indicates higher cytotoxicity.
| Compound/Mixture | Cell Type | Assay | IC50 (µg/mL) | Reference |
| This compound, Echihumiline & Hydroxymyoscorpine (mixture) | Rat Primary Hepatocytes | MTT | 14.14 | [2] |
| This compound (isolated) | Rat Primary Hepatocytes | MTT | 13.79 | [2] |
| Echihumiline & Hydroxymyoscorpine (mixture) | Rat Primary Hepatocytes | MTT | 9.26 | [3] |
Note: The available data often assesses echihumiline and hydroxymyoscorpine as a mixture due to their co-elution under standard HPLC conditions.[3]
General Mechanistic Insights into Pyrrolizidine Alkaloid Hepatotoxicity
The hepatotoxicity of PAs is a complex process initiated by metabolic activation in the liver. While specific signaling pathways for echihumiline and hydroxymyoscorpine are not extensively detailed in current literature, the general mechanism for toxic PAs is well-established and involves several key events:
-
Metabolic Activation: PAs are metabolized by cytochrome P450 (CYP450) enzymes in the liver to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites can form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage.
-
Glutathione (GSH) Depletion: The reactive metabolites can be detoxified by conjugation with glutathione (GSH). However, high concentrations of PAs can deplete intracellular GSH stores, overwhelming the cell's antioxidant defense system.
-
Oxidative Stress: The imbalance between reactive oxygen species (ROS) production and the cell's antioxidant capacity leads to oxidative stress. This can damage lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Oxidative stress and the direct actions of PA metabolites can lead to mitochondrial damage, characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
-
Apoptosis: The release of cytochrome c activates the caspase cascade (e.g., caspase-9 and caspase-3), leading to programmed cell death or apoptosis.
Studies on this compound have suggested its involvement in the activation of the nuclear receptor PXR, which may play a role in its hepatotoxicity. Furthermore, research indicates that this compound can induce a DNA damage response, activating signaling pathways involving ATM and p53.
Visualizing the Path Forward: Diagrams of Key Processes
To clarify the experimental and biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing the hepatotoxicity of pyrrolizidine alkaloids.
Caption: Generalized signaling pathway for pyrrolizidine alkaloid-induced hepatotoxicity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in hepatotoxicity studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, etc.) and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with the test compounds, harvest the cells (both adherent and floating).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are identified based on their fluorescence signals.
Oxidative Stress (DCFH-DA) Assay
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Cell Treatment: Treat adherent cells with the test compounds in a multi-well plate.
-
DCFH-DA Staining: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution for 30 minutes at 37°C. Cellular esterases deacetylate DCFH-DA to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: Wash the cells to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope. The fluorescence intensity is proportional to the level of intracellular ROS.
Glutathione (GSH/GSSG) Assay
This assay quantifies the levels of reduced (GSH) and oxidized (GSSG) glutathione, providing an indication of the cellular antioxidant capacity.
-
Sample Preparation: Lyse the treated cells and deproteinize the samples. To measure GSSG specifically, a GSH scavenger is added to a portion of the sample.
-
Enzymatic Recycling: The assay is based on an enzymatic recycling method. Glutathione reductase reduces GSSG to GSH in the presence of NADPH.
-
Colorimetric or Fluorometric Detection: A chromogenic or fluorogenic probe reacts with the thiol group of GSH to produce a colored or fluorescent product.
-
Absorbance/Fluorescence Measurement: The absorbance (e.g., at 405-415 nm) or fluorescence is measured over time (kinetic method) or at a single endpoint.
-
Calculation: The concentrations of total glutathione and GSSG are determined from a standard curve. The GSH concentration is calculated by subtracting the GSSG from the total glutathione.
Conclusion
The available data indicates that this compound, echihumiline, and hydroxymyoscorpine exhibit comparable, concentration-dependent hepatotoxicity in vitro. The mixture of echihumiline and hydroxymyoscorpine showed slightly higher toxicity (lower IC50) than purified this compound in one study. The underlying mechanism of their toxicity aligns with the general pathway for hepatotoxic pyrrolizidine alkaloids, involving metabolic activation, depletion of cellular antioxidants, induction of oxidative stress, and subsequent apoptosis. Further research is warranted to elucidate the specific signaling pathways and molecular targets for each of these compounds to refine risk assessments and guide future toxicological studies.
References
A Comparative Guide to Inter-Laboratory Quantification of Echimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Echimidine, a pyrrolizidine alkaloid of toxicological concern. The data and protocols presented are collated from various validated studies to assist laboratories in selecting and implementing robust analytical methods. This guide is intended to facilitate the standardization of this compound quantification across different research and quality control environments.
Quantitative Method Performance
The performance of an analytical method is critical for accurate and reliable quantification. The following table summarizes the quantitative performance parameters for this compound analysis using primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) from various studies. These parameters are essential for evaluating the sensitivity, accuracy, and precision of the methods.
| Parameter | Method | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (RSD%) | Reference |
| This compound | UPLC-MS/MS | Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey | - | 0.6 | Good | Excellent | |
| This compound | HPLC-ESI-MS/MS | Honey | 0.1 (as retronecine equivalents) | 0.3 (as retronecine equivalents) | - | - | [1] |
| This compound | UHPLC-MS/MS | Honey, Milk, Tea | 0.015 - 0.75 | 0.05 - 2.5 | 64.5 - 112.2 | < 15 | [2] |
| This compound | LC-MS/MS | Honey | - | - | - | 6.1 | [3] |
| This compound | LC-MS | Feed | - | - | 84.1 - 112.9 | 3.0 - 13.6 (repeatability), 4.8 - 18.9 (reproducibility) | [4] |
| 32 PAs (incl. This compound) | UPLC-MS/MS | Traditional Chinese Medicine | - | - | 73.3 - 118.5 | 2.1 - 15.4 | |
| 28 PAs (incl. This compound) | LC-ESI-MS/MS | Herbal Medicines | - | - | 67.1 - 151.7 | - |
Experimental Protocols
Accurate quantification of this compound is highly dependent on the sample preparation and analytical methodology. Below are detailed protocols for sample extraction and LC-MS/MS analysis, which are commonly employed in the field.
Protocol 1: Sample Preparation for Herbal Infusions and Tea
This protocol is a generalized procedure for the extraction of pyrrolizidine alkaloids from dried plant materials.
Materials:
-
Herbal infusion or tea sample
-
0.05 M Sulfuric acid solution
-
Methanol
-
Ammoniated methanol (e.g., 5% ammonia in methanol)
-
Water (HPLC grade)
-
Strong cation exchange (SCX) or mixed-mode cationic exchange (MCX) solid-phase extraction (SPE) cartridges
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Grind the tea or herbal infusion sample to a fine powder.
-
Weigh 2.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Extract the sample by shaking or vortexing for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to pellet the solid material.
-
Condition the SPE cartridge with methanol and then with 0.05 M sulfuric acid.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the pyrrolizidine alkaloids with ammoniated methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation for Honey
This protocol is adapted from established methods for the extraction and cleanup of pyrrolizidine alkaloids from honey samples.
Materials:
-
Honey sample
-
0.05 M Sulfuric acid solution
-
Strong cation exchange (SCX) solid-phase extraction (SPE) cartridges
-
Methanol
-
Ammoniated methanol (e.g., 5% ammonia in methanol)
-
Water (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
Procedure:
-
Weigh 5-10 g of the honey sample into a centrifuge tube.
-
Add a sufficient volume of acidified water (e.g., 0.1% formic acid or 0.05 M sulfuric acid) to dissolve the honey.
-
Vortex the mixture until the honey is completely dissolved.
-
Proceed with solid-phase extraction (SPE) cleanup as described in Protocol 1, steps 6-11.
Signaling Pathways and Experimental Workflows
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison study is crucial for assessing the proficiency of different laboratories in performing a specific analysis and for validating analytical methods across various settings. The following diagram illustrates a typical workflow for such a study.
References
The Gold Standard in Pyrrolizidine Alkaloid Analysis: A Comparative Guide to the Use of Echimidine-d3 as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrrolizidine alkaloids (PAs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Echimidine-d3, a deuterated stable isotope-labeled internal standard, with alternative approaches for the mass spectrometric quantification of this compound, a toxic PA found in various plant species.
Pyrrolizidine alkaloids are a class of natural toxins that can contaminate food, animal feed, and herbal products, posing a significant health risk due to their hepatotoxic and carcinogenic properties. Accurate quantification of these compounds is crucial for food safety and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, owing to its high sensitivity and selectivity. However, complex sample matrices can significantly impact the accuracy and precision of LC-MS/MS measurements through a phenomenon known as the matrix effect, which can cause ion suppression or enhancement. The use of an appropriate internal standard is the most effective strategy to mitigate these effects.
The Unrivaled Advantages of Deuterated Internal Standards
An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound-d3, are widely regarded as the "gold standard" for quantitative mass spectrometry.[1] In this compound-d3, three hydrogen atoms are replaced with deuterium. This mass difference allows the mass spectrometer to distinguish it from the native this compound, while its chemical behavior remains virtually unchanged.
This near-identical nature ensures that any variations encountered during the analytical process, such as extraction losses, and crucially, matrix-induced ionization suppression or enhancement, affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's signal to that of the internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.
In contrast, alternative internal standards, such as structural analogs (e.g., heliotrine, another pyrrolizidine alkaloid), may have different extraction efficiencies and chromatographic retention times, and are affected differently by matrix components, leading to less reliable correction and potentially inaccurate results.[2] Methods without an internal standard are highly susceptible to matrix effects and other experimental variations, compromising the reliability of the quantitative data.[1]
Performance Comparison: this compound-d3 vs. Alternatives
The superior performance of a deuterated internal standard like this compound-d3 over other approaches is evident in key analytical validation parameters. The following tables summarize expected performance characteristics based on typical validation data for the analysis of this compound in complex matrices.
Table 1: Linearity and Range
| Internal Standard Type | Typical Linear Range (µg/kg) | Correlation Coefficient (r²) |
| This compound-d3 | 0.5 - 500 | > 0.995 |
| Structural Analog (e.g., Heliotrine) | 1 - 500 | > 0.990 |
| No Internal Standard | 5 - 500 | > 0.980 |
This table illustrates that methods using this compound-d3 typically achieve excellent linearity over a broad concentration range, as indicated by a correlation coefficient very close to 1.
Table 2: Accuracy (Recovery)
| Internal Standard Type | Spiked Level | Typical Recovery (%) | Acceptance Criteria |
| This compound-d3 | Low, Medium, High | 95 - 105% | 80 - 120% |
| Structural Analog (e.g., Heliotrine) | Low, Medium, High | 85 - 115% | 70 - 130% |
| No Internal Standard | Low, Medium, High | 60 - 140% | Not Recommended |
This table highlights the high accuracy achievable with this compound-d3, with recovery values consistently close to 100%, demonstrating its effectiveness in compensating for analyte loss during sample preparation.
Table 3: Precision (Relative Standard Deviation, %RSD)
| Internal Standard Type | Measurement Type | Typical %RSD | Acceptance Criteria |
| This compound-d3 | Intra-day & Inter-day | < 10% | < 15% |
| Structural Analog (e.g., Heliotrine) | Intra-day & Inter-day | < 15% | < 20% |
| No Internal Standard | Intra-day & Inter-day | > 20% | Not Recommended |
This table demonstrates the superior precision of methods employing this compound-d3, with low relative standard deviations indicating high reproducibility of the measurements.
Experimental Protocols
A robust and validated experimental protocol is essential for the successful application of this compound-d3 as an internal standard. Below is a representative methodology for the quantification of this compound in a food matrix such as honey.
Sample Preparation and Extraction
-
Sample Weighing: Accurately weigh 5.0 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound-d3 working solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to the sample.
-
Extraction: Add 20 mL of 0.05 M sulfuric acid in 50% methanol. Vortex for 1 minute and extract for 2 hours on a horizontal shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Sample Loading: Load the entire supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes (this compound and this compound-d3) with 10 mL of a freshly prepared solution of 5% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
This compound-d3: Monitor the corresponding mass-shifted transitions.
-
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.
References
- 1. lcms.cz [lcms.cz]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to UHPLC-MS/MS Methods for the Quantification of Pyrrolizidine Alkaloids, Including Echimidine
This guide provides a comparative overview of validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods for the analysis of pyrrolizidine alkaloids (PAs), with a specific focus on the hepatotoxic compound echimidine. The information is intended for researchers, scientists, and professionals in drug development and food safety who require sensitive and reliable analytical methods for these contaminants.
Pyrrolizidine alkaloids are a large group of natural toxins produced by various plant species worldwide.[1][2] Their presence in the food chain, through contamination of honey, herbal teas, spices, and other plant-based products, poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4][5] Accurate and sensitive quantification of PAs, including isomers like this compound, is therefore crucial for food safety monitoring and risk assessment. UHPLC-MS/MS has become the method of choice for this analysis due to its high selectivity, sensitivity, and ability to quantify multiple analytes simultaneously.
Experimental Protocols
The general workflow for the analysis of pyrrolizidine alkaloids by UHPLC-MS/MS involves sample preparation (extraction and clean-up), chromatographic separation, and mass spectrometric detection. Below are representative protocols synthesized from various validated methods.
1. Sample Preparation: Acidic Extraction and Solid-Phase Extraction (SPE) Clean-up
This is a widely adopted method for various food matrices such as honey, tea, herbs, and feed.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20-40 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid or 2% formic acid in water).
-
Extract the sample by shaking, vortexing, or using an ultrasonic bath for a defined period (e.g., 15 minutes to 2 hours).
-
Centrifuge the mixture (e.g., at 4,000-10,000 rpm for 10 minutes) to separate the solid and liquid phases.
-
Collect the supernatant for the clean-up step.
-
-
SPE Clean-up (Cation Exchange):
-
Condition a strong cation exchange (e.g., Oasis MCX) SPE cartridge with methanol followed by water.
-
Load the acidic extract (supernatant) onto the conditioned cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the pyrrolizidine alkaloids with a basic solvent mixture (e.g., 5% ammonia in methanol or a mixture of ethyl acetate, methanol, and acetonitrile with ammonia and triethylamine).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 50 °C).
-
Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., 5-10% methanol or acetonitrile in water) for UHPLC-MS/MS analysis.
-
2. UHPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., ACQUITY BEH C18, ZORBAX Eclipse XDB C18).
-
Mobile Phase: A gradient elution is commonly employed with a combination of water (A) and an organic solvent like acetonitrile or methanol (B), both often containing a small percentage of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.
-
Column Temperature: Maintained at around 30-40 °C to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is universally used for the detection of PAs, as they readily form protonated molecules [M+H]+.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the standard for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Ion Transitions: For this compound, characteristic MRM transitions would be selected (e.g., monitoring the transition from its protonated molecular ion to specific fragment ions).
-
Method Performance Comparison
The following tables summarize the performance characteristics of different UHPLC-MS/MS methods for the analysis of pyrrolizidine alkaloids, including this compound where specified. These values are indicative and can vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids
| Method Reference | Matrix | Analytes | LOD (µg/kg) | LOQ (µg/kg) |
| Method A | Honey, Milk, Tea | 24 PAs | 0.015 - 0.75 | 0.05 - 2.5 |
| Method B | Chinese Wild Honey | 32 PAs | 0.06 - 0.25 | 0.22 - 0.82 |
| Method C | Honey | 8 PAs (incl. This compound) | 0.1 - 1.0 | 0.2 - 1.5 |
| Method D | Feed | Multiple PAs | Not specified | 5 |
Table 2: Comparison of Recovery and Precision for Pyrrolizidine Alkaloids
| Method Reference | Matrix | Analytes | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| Method A | Honey, Milk, Tea | 24 PAs | 64.5 - 112.2 | < 15 (Intra-day) | < 15 (Inter-day) |
| Method B | Chinese Wild Honey | 32 PAs | 66.3 - 95.1 | 3.2 - 8.0 | Not specified |
| Method C | Feed | Multiple PAs | 84.1 - 112.9 | 3.0 - 13.6 | 4.8 - 18.9 |
| Method D | Honey, Herbal Teas | 17-28 PAs | 70 - 120 | Not specified | Not specified |
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the UHPLC-MS/MS analysis of pyrrolizidine alkaloids.
Caption: General workflow for pyrrolizidine alkaloid analysis.
Conclusion
The validation data presented across different studies demonstrate that UHPLC-MS/MS methods are highly suitable for the sensitive and reliable quantification of pyrrolizidine alkaloids, including this compound, in a variety of complex matrices. While the specific performance characteristics such as LOD, LOQ, and recovery can differ based on the matrix and the exact protocol employed, the methods generally achieve the low detection limits required for monitoring these contaminants at levels relevant to food safety regulations. The combination of acidic extraction and cation exchange SPE is a robust and effective approach for sample preparation, minimizing matrix effects and ensuring accurate quantification. The choice of a specific method will depend on the laboratory's instrumentation, the matrices to be analyzed, and the specific list of target pyrrolizidine alkaloids.
References
- 1. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Echimidine Toxicity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Echimidine's Cytotoxic Effects Supported by Experimental Data.
This compound, a pyrrolizidine alkaloid found in various plant species, has garnered significant attention due to its potential toxicity. Understanding its cytotoxic effects across different cell types is crucial for risk assessment and therapeutic development. This guide provides a comparative overview of this compound's toxicity in various cell lines, supported by available experimental data. While comprehensive comparative studies on a wide array of cell lines are limited in publicly available literature, this document synthesizes the existing findings to offer valuable insights for the research community.
Data Presentation: Quantitative Comparison of this compound Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of this compound in different cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are presented, which represent the concentration of this compound required to inhibit cell viability or a biological response by 50%, respectively. A lower value indicates a higher cytotoxic potential.
| Cell Line | Cell Type | Species | Endpoint | Concentration | Exposure Time | Reference |
| Primary Hepatocytes | Liver | Rat | IC50 | 13.79 µg/mL (~34.6 µM) | Not Specified | [1] |
| HepG2-CYP3A4 | Human hepatocellular carcinoma (CYP3A4 overexpressing) | Human | EC50 | 10 - 70 µM | 24 hours | [2] |
| HepG2-CYP3A4 | Human hepatocellular carcinoma (CYP3A4 overexpressing) | Human | EC50 | 2 - 60 µM | 72 hours | [2] |
| HepG2 | Human hepatocellular carcinoma | Human | Micronucleus Induction | 32 µM (Significant induction) | Not Specified | [3] |
| A549 | Human lung adenocarcinoma | Human | Apoptosis Induction | Not Determined (Qualitative) | Not Specified | [4] |
Note: Direct comparison of absolute IC50/EC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density, exposure duration, and the specific assay used. The data for A549 cells is qualitative, indicating that while this compound, after metabolic activation, can induce apoptosis, a specific IC50 value was not determined in the cited study.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound toxicity are provided below.
In Vitro Cytotoxicity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HepG2, A549) into a 96-well plate at a predetermined optimal density. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the cells with this compound for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis. Propidium iodide is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a suitable culture dish or plate and treat them with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently detach them using trypsin or a cell scraper.
-
Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and a low concentration of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Generalized experimental workflow for assessing this compound toxicity.
References
- 1. Isolation of this compound and Its C-7 Isomers from Echium plantagineum L. and Their Hepatotoxic Effect on Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Echimidine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety, logistical, and procedural information for the proper handling and disposal of echimidine, a toxic pyrrolizidine alkaloid. Adherence to these guidelines is critical for ensuring personnel safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling
All personnel handling this compound must be thoroughly trained on its potential hazards. Standard personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times. All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Hazard Classification and Data
This compound is classified as a toxic substance. While it is a hazardous waste due to its toxicity, it does not meet the criteria for an EPA P-listed (acutely hazardous) waste based on its oral LD50. Therefore, it should be managed as a characteristic hazardous waste.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Data |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | LD50 (Rat, oral): 518 mg/kg[1] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | - |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | - |
| UN Number (Transport) | - | Alkaloids, solid, n.o.s. | 1544 |
Spill Management
In the event of a spill, the area should be immediately secured.
-
Small Spills: Absorb the material with an inert absorbent, such as vermiculite or sand. Do not use combustible materials like paper towels. The contaminated absorbent must be collected into a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Procedures
The primary recommended disposal method for this compound is through a licensed hazardous waste disposal service. However, for laboratory-scale quantities, a chemical degradation step can be employed to reduce its toxicity prior to collection.
Laboratory-Scale Chemical Degradation: Alkaline Hydrolysis
Pyrrolizidine alkaloids like this compound are susceptible to alkaline hydrolysis, which cleaves the ester bonds, resulting in the formation of less toxic necine bases and necic acids.
Experimental Protocol for Alkaline Hydrolysis
Objective: To hydrolyze this compound into its less toxic constituents before final disposal.
Materials:
-
This compound waste (solid or in solution)
-
2M Sodium Hydroxide (NaOH) solution
-
Weak acid (e.g., citric acid or dilute hydrochloric acid)
-
pH paper or pH meter
-
Glass beaker or flask
-
Stir bar and stir plate
Procedure:
-
Preparation: Conduct all steps in a certified chemical fume hood. If the this compound waste is in a non-aqueous solvent, evaporate the solvent under reduced pressure. Dissolve the solid residue or aqueous waste in a minimal amount of water.
-
Alkalinization: While stirring the solution, slowly add 2M sodium hydroxide solution. Monitor the pH and continue adding NaOH until the pH is consistently above 12.
-
Hydrolysis Reaction: Loosely cover the container and allow the solution to stir at room temperature for at least 24 hours to ensure significant degradation of the alkaloid.
-
Neutralization: After the 24-hour hydrolysis period, slowly neutralize the solution by adding a weak acid while stirring. Adjust the pH to a neutral range (pH 6-8).
-
Final Collection: The neutralized aqueous solution should be collected in a clearly labeled hazardous waste container for aqueous chemical waste.
Final Disposal
The collected waste, whether treated by hydrolysis or not, must be disposed of as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound" or "Hydrolyzed this compound Waste"
-
The hazards associated with the waste (e.g., "Toxic")
-
The accumulation start date.
-
-
Collection: The sealed container must be collected by your institution's EHS office for final disposal, which is typically incineration. Do not empty any this compound-containing solutions into the sanitary sewer system.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
Caption: Experimental workflow for alkaline hydrolysis.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Echimidine
Essential protocols for the safe handling, storage, and disposal of Echimidine are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount due to the toxic nature of this compound, a pyrrolizidine alkaloid.
This compound is classified as acutely toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure[1][2]. Therefore, stringent safety measures must be implemented at all stages of its handling.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Protective Gloves | Chemically resistant and impervious gloves (e.g., nitrile or neoprene) tested according to EN 374. Gloves must be inspected prior to use and changed regularly, or immediately if contaminated, torn, or punctured.[1][3] |
| Body Protection | Laboratory Coat/Clothing | An impervious, disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory Protection | Respirator | In case of dust formation or inadequate exhaust ventilation, a particulate filter device (EN 143, P3) or a suitable respirator should be used. For firefighting, a self-contained breathing apparatus is necessary. |
Hazard Classification and Safety Precautions
A thorough understanding of the hazards associated with this compound is crucial for its safe handling.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute toxicity (oral) | H301: Toxic if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Acute toxicity (dermal) | H311: Toxic in contact with skin | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Specific target organ toxicity — repeated exposure | H373: May cause damage to organs through prolonged or repeated exposure | P314: Get medical advice/attention if you feel unwell. |
| Acute aquatic toxicity | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic aquatic toxicity | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach is essential for managing this compound from receipt to disposal. The following workflow outlines the key procedural steps.
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C.
-
Segregation : Store this compound away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.
-
Ventilation : All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment : Always wear the specified PPE as detailed in the table above.
-
Avoid Contact : Take all necessary precautions to avoid inhalation of dust or aerosols, and prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Hygiene : After handling, wash hands and any exposed skin thoroughly.
-
Immediate Actions : In the event of a spill, evacuate all personnel to a safe area and ensure adequate ventilation.
-
Cleanup : For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance. Do not use combustible materials such as paper towels. The contaminated absorbent must be placed in a clearly labeled, sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) office immediately.
-
First Aid :
-
If Swallowed : Immediately call a poison center or doctor. Rinse the mouth with water.
-
If on Skin : Remove contaminated clothing and rinse the skin thoroughly with water.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek prompt medical attention.
-
-
Waste Classification : this compound and any materials contaminated with it must be treated as hazardous waste.
-
Disposal Method : All waste must be disposed of through a licensed and approved waste disposal plant in accordance with all applicable federal, state, and local regulations.
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the substance itself.
-
Chemical Degradation (Optional) : To reduce toxicity prior to disposal, alkaline hydrolysis can be employed. This process cleaves the ester bonds of the pyrrolizidine alkaloid, forming less toxic constituents.
-
Protocol for Alkaline Hydrolysis :
-
Preparation : In a certified chemical fume hood, dissolve the this compound waste in a minimal amount of water.
-
Alkalinization : Slowly add a 2M sodium hydroxide solution while stirring until the pH is consistently above 12.
-
Hydrolysis : Allow the solution to stand for at least 24 hours to ensure complete hydrolysis.
-
Neutralization : Slowly neutralize the solution to a pH range of 6-8 by adding a weak acid, such as citric acid.
-
Final Disposal : Collect the neutralized aqueous solution in a labeled hazardous waste container for collection by your institution's EHS office.
-
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
